Whitepaper: The Mechanism and Application of O-(2-Methyl-4-nitrophenyl)hydroxylamine in Electrophilic Amination
Executive Summary Electrophilic amination is a critical transformation in organic synthesis and drug development, enabling the direct transfer of an unprotected amino group (–NH₂) to carbon, nitrogen, or sulfur nucleophi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Electrophilic amination is a critical transformation in organic synthesis and drug development, enabling the direct transfer of an unprotected amino group (–NH₂) to carbon, nitrogen, or sulfur nucleophiles. Historically, reagents like O-(2,4-dinitrophenyl)hydroxylamine (DPH) were the standard for these transformations. However, DPH is highly energetic and poses severe explosion hazards during process scale-up[1].
To address these safety concerns without sacrificing synthetic utility, O-(2-methyl-4-nitrophenyl)hydroxylamine was developed as a highly effective, thermally stable alternative[1]. This technical guide provides an in-depth analysis of its S_N2-like reaction mechanism, the causality behind its structural design, and self-validating protocols for its application in the N-amination of complex heterocycles, such as quinazoline-2,4-diones.
Structural Rationale & Reagent Design
The efficacy of an electrophilic aminating agent hinges on the presence of a highly polarized N–O bond and a stable leaving group. In O-(2-methyl-4-nitrophenyl)hydroxylamine, the electronegative oxygen atom is further polarized by the electron-withdrawing para-nitro group on the aromatic ring. This renders the adjacent nitrogen atom highly electrophilic.
The Role of the 2-Methyl Group (Causality in Design)
While O-(4-nitrophenyl)hydroxylamine provides excellent yields and thermal stability, the resulting 4-nitrophenoxide leaving group is highly nucleophilic. In complex aminations, this cleaved phenoxide can attack the substrate (e.g., via S_NAr on a heterocycle), forming undesired ether byproducts[1].
The introduction of a 2-methyl group provides critical ortho-steric shielding. This steric bulk significantly reduces the nucleophilicity of the resulting 2-methyl-4-nitrophenoxide leaving group, suppressing secondary side reactions (such as the formation of byproduct 9b) while maintaining a high amination yield[1].
Quantitative Comparison of Aminating Agents
The following table summarizes the thermochemical and yield data, highlighting why the 2-methyl variant is a preferred runner-up for complex scale-ups requiring strict byproduct suppression.
Table 1: Comparison of Electrophilic Aminating Agents
The amination proceeds via an S_N2-like mechanism at the nitrogen atom—a rare pathway, as nucleophilic attack typically occurs at carbon.
Deprotonation: The substrate (e.g., an imide) is deprotonated by a strong base to form a highly reactive nucleophilic anion.
Nucleophilic Attack: The anion attacks the electrophilic nitrogen of O-(2-methyl-4-nitrophenyl)hydroxylamine.
Transition State & Cleavage: The N–N bond forms synchronously with the heterolytic cleavage of the weak N–O bond (~55 kcal/mol). The 2-methyl-4-nitrophenoxide is expelled as a resonance-stabilized leaving group.
Figure 1: S_N2-like mechanism of electrophilic amination using O-(2-methyl-4-nitrophenyl)hydroxylamine.
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols detail not just the steps, but the causality and validation checkpoints required for successful execution.
Protocol A: Synthesis of O-(2-Methyl-4-nitrophenyl)hydroxylamine
The reagent is synthesized via Nucleophilic Aromatic Substitution (S_NAr) followed by acidic deprotection[1].
Substitution: Dissolve KOH (1.3 equiv) in absolute EtOH. Add tert-butyl-N-hydroxycarbamate (1.6 equiv) to generate the oximate nucleophile. Rapidly add a solution of 2-fluoro-5-nitrotoluene (1.0 equiv) in EtOH[1].
Causality: The highly electronegative fluorine atom is strongly activated for S_NAr by the para-nitro group. The Boc group ensures the nitrogen is protected, forcing the reaction exclusively through the oxygen atom.
Isolation: Stir until complete, concentrate, and isolate N-Boc-(2-methyl-4-nitrophenyl)hydroxylamine[1].
Deprotection: Dissolve the intermediate in CH₂Cl₂, cool to 5 °C, and treat with Trifluoroacetic Acid (TFA)[1].
Causality: TFA selectively cleaves the Boc group without breaking the fragile N–O bond. Cooling prevents thermal degradation of the free hydroxylamine.
Neutralization: Warm to room temperature for 16 h, concentrate, and wash with 10% Na₂CO₃ to yield the free base[1].
Protocol B: Electrophilic N-Amination of Quinazoline-2,4-diones
This protocol utilizes the synthesized reagent to aminate a cyclic imide[2].
Substrate Preparation: Slurry the cyclic imide in a 1:1 mixture of dioxane and DMF[2].
Causality: DMF provides excellent solvation for the resulting anion, while dioxane modulates the polarity and boiling point.
Deprotonation: Cool to 2 °C and add NaH (60% dispersion in oil, 1.1 equiv) portionwise[2].
Self-Validation Checkpoint: The cessation of hydrogen gas evolution and the transition of the slurry to a homogeneous solution confirm complete deprotonation.
Amination: Add O-(2-methyl-4-nitrophenyl)hydroxylamine in one portion.
Self-Validation Checkpoint: The addition is typically accompanied by a slight endotherm (e.g., a 2 °C drop)[2].
Propagation: Warm the reaction to 72 °C and hold for 4 to 20 hours[2].
Causality: Thermal energy is required to overcome the activation barrier of the S_N2 transition state and drive the expulsion of the leaving group.
Isolation: Concentrate in vacuo to remove dioxane, then pour into vigorously stirred ice/water. Filter the precipitated N-aminated product[2].
Figure 2: Self-validating experimental workflow for N-amination of quinazoline-2,4-diones.
Conclusion
O-(2-Methyl-4-nitrophenyl)hydroxylamine represents a triumph of rational reagent design in process chemistry. By balancing the electrophilicity of the N–O bond with the steric shielding of the 2-methyl group, it effectively neutralizes the explosion hazards associated with traditional dinitrophenyl reagents while suppressing nucleophilic side reactions from the leaving group. For drug development professionals scaling up complex N-heterocycles, it remains a highly authoritative and reliable choice.
References
1.[1] Title: Electrophilic N-Amination of Two Quinazoline-2,4-diones Using Substituted (Nitrophenyl)hydroxylamines.
Source: Organic Process Research & Development - ACS Publications.
URL: [Link]
2.[2] Title: Electrophilic N-Amination of Two Quinazoline-2,4-diones Using Substituted (Nitrophenyl)hydroxylamines (Methodology Details).
Source: Organic Process Research & Development - ACS Publications.
URL: [Link]
Analytical and Synthetic Profiling of O-(2-Methyl-4-nitrophenyl)hydroxylamine
Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug development and agrochemical synthesis, hydroxylamin...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
In modern drug development and agrochemical synthesis, hydroxylamine derivatives serve as critical synthons for introducing unique pharmacophores and modifying biological activity. O-(2-Methyl-4-nitrophenyl)hydroxylamine (CAS: 94832-63-0) is a highly specialized aryloxyamine utilized primarily as an intermediate in the synthesis of plant growth regulators and novel therapeutics[1],[2].
As a Senior Application Scientist, I frequently encounter challenges where researchers conflate nominal mass, molecular weight, and exact mass during the structural validation of such intermediates. This whitepaper provides a definitive guide to the exact mass and molecular weight of O-(2-Methyl-4-nitrophenyl)hydroxylamine, grounds its physicochemical properties in high-resolution mass spectrometry (HRMS) theory, and details a self-validating synthetic protocol governed by Nucleophilic Aromatic Substitution (SNAr) principles.
Chemical Identity & Quantitative Data
To establish a rigorous analytical foundation, we must first delineate the macroscopic (stoichiometric) and microscopic (isotopic) properties of the compound.
Molecular Weight (MW) is derived from the standard atomic weights of elements, representing the weighted average of naturally occurring isotopes. It is strictly used for bulk stoichiometric calculations.
Exact Mass (Monoisotopic Mass) is calculated using the mass of the most abundant isotope for each element (e.g.,
12C
,
1H
,
14N
,
16O
). This is the critical value required for HRMS validation[3].
In HRMS (such as ESI-QTOF or Orbitrap systems), molecules are not measured as bulk averages. The spectrometer resolves individual isotopologues. The exact mass is derived from the sum of the lowest-mass, highest-abundance isotopes:
Carbon (
12C
):7×12.000000=84.000000 Da
Hydrogen (
1H
):8×1.007825=8.062600 Da
Nitrogen (
14N
):2×14.003074=28.006148 Da
Oxygen (
16O
):3×15.994915=47.984745 Da
Total Exact Mass:168.053493 Da (Standard rounding applied)[3].
Analytical Causality: When analyzing this compound via positive electrospray ionization (ESI+), the target ion is typically the protonated adduct
[M+H]+
. The addition of a proton (
1.007276 Da
) shifts the expected m/z to 169.060768 . By utilizing an instrument with sub-5 ppm mass accuracy, researchers can leverage the unique mass defect of this specific elemental combination to definitively distinguish O-(2-Methyl-4-nitrophenyl)hydroxylamine from isobaric impurities (molecules with a nominal mass of 168 but different elemental formulas).
Mechanistic Synthesis & Self-Validating Protocol
The synthesis of O-(2-Methyl-4-nitrophenyl)hydroxylamine relies on an SNAr (Nucleophilic Aromatic Substitution) mechanism.
Mechanistic Causality: The starting material, 2-fluoro-5-nitrotoluene, is highly activated. The strongly electronegative fluorine atom acts as an excellent leaving group, while the para-nitro group withdraws electron density via resonance, stabilizing the intermediate Meisenheimer complex. This dramatically lowers the activation energy, allowing the hydroxylamine oxygen to attack the aromatic ring under relatively mild conditions[1].
Step-by-Step Experimental Methodology
This protocol is designed as a closed-loop, self-validating system. Each phase includes quality control (QC) checkpoints to ensure the integrity of the reaction.
Electrophile Preparation: Dissolve 15.5 g of 2-fluoro-5-nitrotoluene in ethyl alcohol.
Nucleophile Generation: In a separate vessel, dissolve 8.35 g of hydroxylamine hydrochloride (
NH2OH⋅HCl
) in 84 mL of deionized water[1]. Cool the alcoholic electrophile solution to 0 °C and introduce the aqueous hydroxylamine.
Controlled Deprotonation (Critical Step): Over a span of 15 minutes, add 22 mL of a 400 g/L sodium hydroxide (
NaOH
) solution dropwise.
Causality:
NaOH
neutralizes the hydrochloride salt to generate the free hydroxylamine nucleophile in situ. The slow addition at 0 °C prevents the exothermic degradation of the sensitive hydroxylamine free base and suppresses unwanted side reactions.
Propagation & In-Process QC: Allow the reaction to warm to 20 °C and stir for 17 hours[1].
Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC). The reaction is complete only when the 2-fluoro-5-nitrotoluene spot is entirely consumed.
Quenching & Extraction: Pour the mixture into cold water to quench the basic environment. Extract the aqueous phase with methylene chloride (
CH2Cl2
). The aryloxyamine selectively partitions into the organic layer.
Purification: Wash the organic phase with water to remove residual salts, dry over anhydrous
Na2SO4
, and evaporate to dryness. Purify the crude product via silica gel chromatography (eluting with methylene chloride)[1].
Final System Validation:
Thermal Validation: Record the melting point. A sharp melt at 118 °C confirms crystalline purity[1].
Isotopic Validation: Submit the purified sample for HRMS. The presence of the 169.0607 m/z[M+H]+
peak confirms the exact mass and molecular identity.
Workflow Visualization
The following diagram maps the causality between the synthetic inputs, the chemical transformation, and the downstream analytical validation required to confirm the exact mass.
Workflow for the SNAr synthesis and HRMS validation of O-(2-Methyl-4-nitrophenyl)hydroxylamine.
References
[1] HU195666B - Process for producing new hydroxylamine derivatives and plant growth increasing compositions comprising these derivatives as active ingredient - Google Patents. google.com. 1
O-(2-Methyl-4-nitrophenyl)hydroxylamine (CAS 94832-63-0): Synthesis, Mechanisms, and Agronomic Applications
Executive Summary O-(2-Methyl-4-nitrophenyl)hydroxylamine is a highly specialized organic building block and biologically active compound primarily utilized in advanced agrochemical formulations and complex organic synth...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
O-(2-Methyl-4-nitrophenyl)hydroxylamine is a highly specialized organic building block and biologically active compound primarily utilized in advanced agrochemical formulations and complex organic synthesis. Characterized by its unique nucleophilic and electronic properties, this compound serves as a potent plant growth regulator for C3 crops and a critical intermediate for electrophilic amination. This technical guide provides an in-depth analysis of its physicochemical profile, mechanistic synthesis, and field-proven application protocols.
Physicochemical Identity & Structural Profiling
The structural architecture of O-(2-Methyl-4-nitrophenyl)hydroxylamine features a hydroxylamine moiety attached via an ether linkage to an electron-deficient aromatic ring. The strongly electron-withdrawing para-nitro group, combined with the steric and weakly electron-donating ortho-methyl group, dictates the molecule's stability, reactivity, and biological target binding [1].
Table 1: Physicochemical and Structural Properties
Property
Value / Description
CAS Registry Number
94832-63-0 [2]
IUPAC Name
O-(2-Methyl-4-nitrophenyl)hydroxylamine
Molecular Formula
C₇H₈N₂O₃ [2]
Molecular Weight
168.15 g/mol [2]
Melting Point
118 °C [3]
Purity Standards (Commercially)
≥95% (R&D Grade) [2]
Physical Appearance
Solid (typically crystalline)
Solubility
Soluble in ethanol, methylene chloride, and moderately in water [3]
Mechanistic Synthesis: The SNAr Pathway
The synthesis of O-(2-Methyl-4-nitrophenyl)hydroxylamine is driven by a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction causality relies on the precise selection of 2-fluoro-5-nitrotoluene as the electrophile.
Causality of Reagent Selection:
The Leaving Group: Fluoride is an exceptionally poor leaving group in aliphatic SN2 reactions but is the premier leaving group in SNAr reactions. Its high electronegativity inductively stabilizes the anionic transition state (Meisenheimer complex) [3].
The Activating Group: The nitro (-NO₂) group at the para position strongly withdraws electron density via resonance, further stabilizing the negative charge in the intermediate complex.
Stoichiometric Control: The reaction utilizes exactly two equivalents of sodium hydroxide (NaOH). The first equivalent neutralizes the hydroxylamine hydrochloride to liberate the free nucleophile. The second equivalent deprotonates the hydroxyl oxygen, favoring O-arylation over N-arylation due to the higher nucleophilicity of the resulting alkoxide-like species.
SNAr mechanism for synthesizing O-(2-Methyl-4-nitrophenyl)hydroxylamine via Meisenheimer complex.
Experimental Protocol: Laboratory-Scale Synthesis
To ensure scientific integrity, the following protocol is designed as a self-validating system. The prescribed temperatures and extraction solvents are critical for preventing the thermal degradation of the hydroxylamine intermediate and ensuring high-purity phase separation.
Materials Required:
2-Fluoro-5-nitrotoluene: 15.5 g (~0.1 mol)
Hydroxylamine hydrochloride (NH₂OH·HCl): 8.35 g (~0.12 mol)
Preparation of the Reaction Matrix: In a round-bottom flask equipped with a magnetic stirrer, dissolve 8.35 g of hydroxylamine hydrochloride in 84 mL of water. Add a suitable volume of ethanol to ensure the subsequent dissolution of the organic substrate.
Substrate Addition: Introduce 15.5 g of 2-fluoro-5-nitrotoluene into the mixture.
Controlled Deprotonation (Critical Step): Cool the reaction vessel to 0 °C using an ice bath. Causality: The neutralization of HCl is highly exothermic; maintaining 0 °C prevents the disproportionation of the liberated hydroxylamine.
Base Addition: Dropwise, add 22 mL of the 400 g/L NaOH solution over a period of exactly 15 minutes.
SNAr Propagation: Remove the ice bath and allow the reaction to naturally warm to 20 °C. Stir continuously for 17 hours to ensure complete conversion to the Meisenheimer complex and subsequent fluoride elimination [3].
Quenching and Extraction: Pour the crude mixture into excess water. Extract the aqueous phase with methylene chloride (3 x 50 mL). Causality: DCM provides optimal phase separation and selectively partitions the moderately polar O-arylhydroxylamine away from unreacted inorganic salts.
Purification and Validation: Wash the combined organic phases with water, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure.
Self-Validation: Purify via silica gel chromatography (using DCM as the eluent). The protocol is validated if the isolated product (approx. 1.1 g) exhibits a sharp melting point of 118 °C [3].
Beyond its utility as a synthetic intermediate, O-(2-Methyl-4-nitrophenyl)hydroxylamine is patented as a highly effective plant growth factor [4]. It is specifically targeted toward C3 photosynthetic plants (e.g., soybeans, wheat, barley, tomatoes, and potatoes).
Physiological Mechanism of Action:
While the exact enzymatic target is proprietary, hydroxylamine derivatives in agrochemistry typically act by modulating nitrogen assimilation pathways or serving as controlled Nitric Oxide (NO) donors. This modulation delays leaf senescence, enhances root mass proliferation, and optimizes the photosynthetic efficiency of C3 plants, ultimately leading to a measurable increase in crop harvest weight [4].
Agrochemical application workflow from formulation to physiological enhancement in C3 crops.
Formulation and Field Application Protocol
To translate the active pharmaceutical/agrochemical ingredient (API) into a field-ready state, it must be formulated to ensure uniform dispersion and optimal foliar uptake.
Table 2: Agrochemical Formulation and Application Parameters
Parameter
Specification / Range
Rationale
Active Ingredient Concentration
10% to 50% by weight [4]
Balances efficacy with phytotoxicity thresholds.
Formulation Types
Wettable powders, granules, emulsions [4]
Ensures compatibility with standard agricultural sprayers.
Vehicles / Excipients
Talc, clays, silicates, kieselguhr [4]
Inert carriers that protect the API from premature UV degradation.
Surfactants
Anionic, cationic, or non-ionic [4]
Reduces surface tension of the spray droplet, maximizing leaf contact area.
Application Rate
40 g/ha to 120 g/ha [4]
The optimal therapeutic window for maximizing crop yield in C3 plants.
Field Application Methodology:
Wettable Powder Preparation: Micronize the O-(2-Methyl-4-nitrophenyl)hydroxylamine and blend it with an inert silicate carrier to achieve a 20% w/w active concentration.
Tank Mixing: Disperse the wettable powder in agricultural-grade water containing a non-ionic surfactant. Agitate continuously to maintain a homogenous suspension.
Foliar Spraying: Calibrate the boom sprayer to deliver the suspension at an active ingredient rate of 80 g/ha. Apply during the early vegetative growth phase of the C3 crop (e.g., tillering stage in wheat) to maximize the physiological growth-enhancing effects.
Utility in Advanced Organic Synthesis
In addition to its agrochemical prowess, O-(2-Methyl-4-nitrophenyl)hydroxylamine is a highly valued reagent in synthetic organic chemistry. O-arylhydroxylamines are frequently utilized as electrophilic amination reagents [5]. Because the O-aryl group is an excellent leaving group (due to the electron-withdrawing nitro group), the nitrogen atom becomes susceptible to nucleophilic attack. This allows chemists to directly transfer an "-NH₂" group to various nucleophiles, facilitating the synthesis of complex nitrogen-containing heterocycles, anilines, and pyrocatechin derivatives without the need for harsh reductive amination conditions.
References
Accela ChemBio Inc. (2023). O-(2-Methyl-4-nitrophenyl)hydroxylamine Product Information. Retrieved from[Link]
Google Patents (Roussel Uclaf). (1988). HU195666B - Process for producing new hydroxylamine derivatives and plant growth increasing compositions comprising these derivatives as active ingredient.
Google Patents (Roussel Uclaf). (1984). EP0119892A1 - Hydroxyl amine derivatives, their preparation, their use as growth factors for vegetables and compositions thereof.
Protocols & Analytical Methods
Method
O-(2-Methyl-4-nitrophenyl)hydroxylamine application in directed C-H amination
Application Note: O -(2-Methyl-4-nitrophenyl)hydroxylamine in Directed C-H Amination Executive Summary Direct C-H amination represents a transformative strategy in late-stage functionalization, enabling the installation...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note:
O
-(2-Methyl-4-nitrophenyl)hydroxylamine in Directed C-H Amination
Executive Summary
Direct C-H amination represents a transformative strategy in late-stage functionalization, enabling the installation of primary amines onto complex aromatic scaffolds. While electrophilic aminating agents like
O
-(2,4-dinitrophenyl)hydroxylamine (DPH) and
O
-(mesitylsulfonyl)hydroxylamine (MSH) are historically prevalent, their application in process chemistry is often bottlenecked by thermal instability and severe explosive hazards 1.
O
-(2-Methyl-4-nitrophenyl)hydroxylamine emerges as a structurally tuned alternative, offering an optimal balance of electrophilicity and operational safety. As a Senior Application Scientist, I have designed this technical guide to detail the mechanistic rationale, safety profile, and self-validating protocols for utilizing this reagent in transition-metal-catalyzed directed C-H amination workflows.
Mechanistic Principles & Reagent Design
Causality in Reagent Tuning:
The efficacy of an
O
-arylhydroxylamine in electrophilic amination relies entirely on the lability of its N-O bond, which is dictated by the electron-withdrawing capacity of the phenoxide leaving group. DPH utilizes a 2,4-dinitrophenoxide leaving group, making it highly reactive but dangerously shock-sensitive. By replacing the 2-nitro group with a 2-methyl group,
O
-(2-methyl-4-nitrophenyl)hydroxylamine drastically mitigates the energetic hazard 1. The 4-nitro group maintains sufficient electron deficiency to polarize the N-O bond, while the 2-methyl group provides steric shielding that stabilizes the reagent against spontaneous intermolecular degradation.
Catalytic Cycle:
In a typical Rh(III)-catalyzed directed C-H amination, the reaction is initiated by the coordination of a directing group (e.g., pyridine, amide) to the metal center, followed by reversible C-H activation to form a cyclometalated intermediate. The
O
-(2-methyl-4-nitrophenyl)hydroxylamine then coordinates to the metal. The weak N-O bond acts as an internal oxidant, undergoing cleavage to release 2-methyl-4-nitrophenol and generate a highly reactive metal-nitrenoid species. Subsequent reductive elimination furnishes the aminated product and regenerates the active catalyst 2.
Catalytic cycle of Rh(III)-directed C-H amination using the aminating agent.
Reagent Profiling and Quantitative Comparison
To justify the selection of
O
-(2-methyl-4-nitrophenyl)hydroxylamine, it is critical to evaluate its physicochemical properties against traditional aminating agents. The table below summarizes the thermodynamic and safety parameters that dictate reagent selection in process chemistry.
Aminating Agent
Leaving Group
pKa
Thermal Stability (DSC Onset)
Shock Sensitivity
Typical C-H Amination Yield
O
-(2,4-Dinitrophenyl)hydroxylamine (DPH)
~4.1
~110 °C
High (Energetic)
85-95%
O
-(Mesitylsulfonyl)hydroxylamine (MSH)
< 1.0
~60 °C
Moderate
70-85%
O
-(2-Methyl-4-nitrophenyl)hydroxylamine
~7.1
>140 °C
Low
80-92%
Note: The elevated
pKa
of the 2-methyl-4-nitrophenoxide leaving group slightly reduces the raw electrophilicity compared to DPH, but the drastic increase in thermal stability (>140 °C onset of decomposition) allows for safe scaling of the reaction at elevated temperatures without risk of thermal runaway.
Experimental Workflow & Validated Protocol
The following protocol for the Rh(III)-catalyzed ortho-amination of 2-phenylpyridine is designed as a self-validating system . It includes built-in visual checkpoints and a targeted quenching strategy to ensure high purity of the isolated amine 3.
Step-by-step workflow for directed C-H amination, from setup to purification.
Protocol: Rh(III)-Catalyzed Ortho-Amination of 2-Phenylpyridine
Catalyst Activation (Checkpoint 1): In an oven-dried Schlenk tube under an argon atmosphere, combine
[RhCp∗Cl2]2
and
AgSbF6
in 2.0 mL of DCE. Stir at room temperature for 15 minutes.
Validation: The formation of a cloudy white precipitate (AgCl) visually confirms the successful generation of the active cationic Rh(III) species.
Substrate Addition: Add 2-phenylpyridine (1.0 mmol) to the suspension. Stir for an additional 10 minutes.
Causality: This incubation period allows for initial substrate coordination and cyclometalation prior to introducing the oxidant, preventing catalyst degradation.
Reagent Introduction: Dissolve
O
-(2-methyl-4-nitrophenyl)hydroxylamine (1.2 mmol) in 3.0 mL of DCE. Add this solution dropwise to the reaction mixture over 5 minutes.
Causality: Dropwise addition prevents a high local concentration of the aminating agent, minimizing non-productive self-condensation or rapid exothermic spikes.
Thermal C-H Amination (Checkpoint 2): Seal the tube and heat the reaction mixture to 80 °C for 16 hours.
Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material and the emergence of a highly polar, UV-active spot confirms reaction progress. The solution will turn deep yellow/orange due to the stoichiometric release of the 2-methyl-4-nitrophenol byproduct.
Quenching and Byproduct Removal (Checkpoint 3): Cool the reaction to room temperature and dilute with 10 mL of dichloromethane (DCM). Transfer to a separatory funnel and wash with 1.0 M aqueous NaOH (3 x 10 mL).
Causality: The
pKa
of 2-methyl-4-nitrophenol is ~7.1. The strongly alkaline wash deprotonates the phenol, driving it entirely into the aqueous phase as a bright yellow phenoxide salt.
Validation: The organic layer must lose its intense yellow color, indicating complete removal of the leaving group and preventing co-elution during chromatography.
Isolation: Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluent gradient: 10% to 30% EtOAc in Hexanes) to afford 2-(pyridin-2-yl)aniline.
Conclusion
The strategic application of
O
-(2-methyl-4-nitrophenyl)hydroxylamine in directed C-H amination resolves the critical safety limitations associated with traditional electrophilic nitrogen sources. By understanding the causality between leaving group
pKa
, steric hindrance, and N-O bond lability, researchers can safely scale primary amination workflows without compromising catalytic efficiency.
References
Electrophilic N-Amination of Two Quinazoline-2,4-diones Using Substituted (Nitrophenyl)
A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives
Source: The Journal of Organic Chemistry (ACS Public
Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination
Source: Organic Letters (ACS Public
Advanced Protocol for the Synthesis of Primary Amines via Electrophilic Amination using O-(2-Methyl-4-nitrophenyl)hydroxylamine
Executive Summary Electrophilic amination is a transformative methodology in drug development and synthetic chemistry, enabling the direct conversion of organometallic reagents and enolates into primary amines. While his...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Electrophilic amination is a transformative methodology in drug development and synthetic chemistry, enabling the direct conversion of organometallic reagents and enolates into primary amines. While historical reagents like O-(mesitylsulfonyl)hydroxylamine (MSH) and O-(2,4-dinitrophenyl)hydroxylamine (DPH) are widely recognized, they suffer from severe explosive hazards and parasitic side-reactions, respectively [1].
As a highly tuned alternative, O-(2-Methyl-4-nitrophenyl)hydroxylamine (MNPH) offers an optimal balance of bench-stability and reactivity. This Application Note details the mechanistic rationale, quantitative optimization, and a self-validating standard operating procedure (SOP) for utilizing MNPH in the synthesis of primary amines.
Mechanistic Rationale & Reagent Design
The efficacy of an electrophilic aminating agent relies on the delicate balance between the electrophilicity of the nitrogen atom and the stability of the leaving group.
In the case of DPH, highly basic nucleophiles often attack the electron-deficient aromatic ring rather than the nitrogen, leading to unwanted
SNAr
byproducts. MNPH solves this through strategic structural modifications [2]:
Steric Shielding: The ortho-methyl group provides a steric buffer that effectively blocks nucleophilic attack at the ipso-carbon of the aromatic ring.
Electronic Tuning: The para-nitro group ensures that the resulting 2-methyl-4-nitrophenoxide is sufficiently stabilized via resonance to act as an excellent leaving group during N-O bond heterolysis.
Soft-Metal Catalysis: For hard nucleophiles (like Grignard reagents), the addition of catalytic Copper(I) facilitates transmetalation to a softer organocuprate intermediate. This strictly directs the attack to the soft nitrogen atom [3].
Fig 1. Electrophilic amination pathway via N-O bond heterolysis.
To justify the experimental choices in the protocol, the following tables summarize the comparative advantages of MNPH and the optimization of reaction conditions.
Table 1: Comparison of Electrophilic Aminating Agents
Table 2: Optimization of Organozinc Amination using MNPH
Solvent
Temp Profile
Additive
Yield (%)
Causality / Observation
THF
-78 °C to RT
None
45%
Sluggish reaction; unreacted starting material.
DMF
-20 °C to RT
None
62%
Improved solubility, but difficult solvent removal.
THF
-78 °C to RT
CuCN (10 mol%)
89%
Rapid conversion; Cu directs attack to nitrogen.
Et
2
O
0 °C to RT
CuCN (10 mol%)
74%
Reagent precipitation observed at low temps.
Standard Operating Procedure (SOP)
This protocol describes the copper-catalyzed amination of an organozinc reagent. The methodology is designed as a self-validating system : the inherent acid-base properties of the product and byproduct are leveraged to guarantee the purity of the isolated primary amine.
Fig 2. Step-by-step workflow for Cu-catalyzed amination and isolation.
Phase 1: Preparation and Amination
Nucleophile Generation: In an oven-dried, argon-purged Schlenk flask, prepare the organozinc reagent (1.2 equiv, 0.5 M in THF) at 0 °C.
Causality: Organozinc reagents are preferred over organolithiums. Highly basic lithium reagents can prematurely deprotonate the
NH2
protons of MNPH, leading to reagent decomposition (diimide formation) rather than amination [3].
Catalyst Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add CuCN (0.1 equiv) and stir for 15 minutes.
Causality: The formation of the organocuprate intermediate softens the nucleophile, ensuring absolute chemoselectivity for the nitrogen atom.
Reagent Addition: Add O-(2-Methyl-4-nitrophenyl)hydroxylamine (1.0 equiv) dropwise as a solution in anhydrous THF (0.2 M).
Reaction Propagation: Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours. Monitor via TLC (Ninhydrin stain; primary amines will appear as distinct pink/purple spots).
Phase 2: Self-Validating Isolation & Workup
The reaction mixture now contains the desired primary amine (
R−NH2
) and the cleaved leaving group (2-methyl-4-nitrophenoxide).
Acid Quench: Quench the reaction by adding 1M HCl until the aqueous layer reaches pH 1-2. Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL).
Causality: At pH 1, the primary amine is protonated to form a water-soluble ammonium salt (
R−NH3+Cl−
). The 2-methyl-4-nitrophenol byproduct remains neutral and partitions entirely into the organic (Ethyl Acetate) layer. Discard the organic layer.
Basification: Cool the retained aqueous layer to 0 °C and slowly add 2M NaOH until the solution reaches pH 10-11.
Causality: The ammonium salt is deprotonated back to the free primary amine, rendering it insoluble in water.
Final Extraction: Extract the basic aqueous layer with Dichloromethane (3 × 20 mL). Combine the organic layers, dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Validation: Because the phenolic byproduct was permanently removed in Step 5, this final organic layer contains exclusively the pure primary amine, validating the success of the workflow without the immediate need for column chromatography.
References
Legault, C. Y.; Charette, A. B. "Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N-Benzoyliminopyridinium Ylides." The Journal of Organic Chemistry, 2003.[Link]
Roussel Uclaf. "Hydroxyl amine derivatives, their preparation, their use as growth factors for vegetables and compositions thereof.
Berman, A. M.; Johnson, J. S. "Improved Reagent for Electrophilic Amination of Stabilized Carbanions." Organic Letters, 2003.[Link]
Method
O-(2-Methyl-4-nitrophenyl)hydroxylamine reaction conditions for cross-coupling
Application Note: Electrophilic Amination via O-(2-Methyl-4-nitrophenyl)hydroxylamine in Cross-Coupling Reactions Executive Summary The construction of carbon-nitrogen (C–N) bonds is a cornerstone of pharmaceutical and a...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Electrophilic Amination via O-(2-Methyl-4-nitrophenyl)hydroxylamine in Cross-Coupling Reactions
Executive Summary
The construction of carbon-nitrogen (C–N) bonds is a cornerstone of pharmaceutical and agrochemical development. While traditional Buchwald-Hartwig and Ullmann-Goldberg cross-couplings rely on nucleophilic amines reacting with electrophilic aryl halides, these methods often struggle with sterically hindered substrates or late-stage functionalization of complex scaffolds[1]. To circumvent these limitations, an umpolung (polarity reversal) strategy using electrophilic aminating agents has emerged as a powerful alternative[1]. This application note details the mechanistic rationale, optimized reaction conditions, and step-by-step protocols for utilizing O-(2-Methyl-4-nitrophenyl)hydroxylamine as a highly effective
NH2+
synthon in transition-metal-catalyzed cross-coupling reactions.
Mechanistic Rationale: The Umpolung Advantage
In substitution-type electrophilic amination, the nitrogen source acts as the electrophile, reacting with carbon nucleophiles (e.g., arylboronic acids, organozinc reagents, or Grignard reagents)[2]. The transition metal catalyst (typically Cu, Co, or Rh) initiates the cycle by inserting into the weak N–O bond via oxidative addition[2].
Reagent Design: Why O-(2-Methyl-4-nitrophenyl)hydroxylamine?
Historically, O-(2,4-dinitrophenyl)hydroxylamine (DPH) has been widely used for these transformations due to its highly activated N–O bond[3]. However, DPH presents significant scalability challenges due to its energetic properties and sensitivity to compression shock[3][4].
O-(2-Methyl-4-nitrophenyl)hydroxylamine offers a highly optimized structural compromise:
Electronic Activation: The 4-nitro group provides sufficient electron-withdrawing capacity to weaken the N–O bond, facilitating rapid oxidative addition by low-valent transition metals[2].
Steric Tuning & Stability: The substitution of the 2-nitro group (found in DPH) with a 2-methyl group significantly dampens the explosive characteristics of the reagent, improving shelf-stability and handling safety without sacrificing aminating efficiency[3][4]. The steric bulk of the ortho-methyl group also suppresses unwanted self-condensation pathways during the catalytic cycle.
Standardized Protocols for Cross-Coupling
To ensure a self-validating experimental system, the following protocols incorporate built-in causality for each procedural choice.
Protocol A: Copper-Catalyzed Electrophilic Amination of Arylboronic Acids
This protocol enables the direct conversion of arylboronic acids to primary anilines under mild conditions, bypassing the need for strongly basic conditions typically required in classical C–N couplings[2].
System Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add
CuCl
(10 mol%) and
K2CO3
(2.0 equiv). Purge the flask with argon for 10 minutes. Rationale: Cu(I) is sensitive to oxidation; an inert atmosphere prevents premature catalyst deactivation to Cu(II).
Substrate Addition: Dissolve the arylboronic acid (1.5 equiv) in 3.0 mL of anhydrous THF and transfer it to the flask. Stir for 5 minutes at room temperature.
Electrophile Introduction: Dissolve O-(2-Methyl-4-nitrophenyl)hydroxylamine (1.0 equiv) in 2.0 mL of THF. Add this solution dropwise over 10 minutes to the reaction mixture. Rationale: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing competitive uncatalyzed degradation.
Reaction Maturation: Stir the mixture at 40 °C for 6–8 hours. Monitor the consumption of the hydroxylamine via TLC (Hexanes/EtOAc 3:1).
Quench and Workup: Cool to room temperature and quench with 5 mL of saturated aqueous
NH4Cl
. Extract with Ethyl Acetate (
3×10
mL). The
NH4Cl
selectively complexes residual copper, pulling it into the aqueous phase.
Purification: Dry the combined organic layers over
Na2SO4
, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the primary aniline.
Protocol B: Cobalt-Catalyzed Amination of Organozinc Reagents
For late-stage functionalization of sensitive pharmaceutical intermediates, organozinc pivalates offer superior functional group tolerance compared to Grignard reagents[5].
Materials:
Aryl/Heteroarylzinc pivalate (1.5 mmol, 0.5 M in THF)
Catalyst Activation: To a dry argon-flushed vial, add the O-(2-Methyl-4-nitrophenyl)hydroxylamine (1.0 equiv) and
CoCl2⋅2LiCl
(5 mol%). Dissolve in 2.0 mL of anhydrous THF.
Cross-Coupling: Cool the mixture to 0 °C. Slowly inject the arylzinc pivalate solution (1.5 equiv). Rationale: The initial transmetalation is exothermic; cooling prevents the degradation of the organozinc species.
Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 2–4 hours[5].
Workup: Quench with 1M
HCl
(2 mL) to protonate the resulting amine, wash the organic layer with diethyl ether to remove the 2-methyl-4-nitrophenol byproduct, then basify the aqueous layer with 2M
NaOH
and extract with dichloromethane to isolate the pure amine.
Quantitative Data Summary
The following table summarizes the comparative reaction metrics for cross-coupling systems utilizing O-arylhydroxylamine electrophiles.
[1] University of Liverpool Repository. REVIEW Electrophilic Aminating Agents in Total Synthesis. Available at:[Link]
[5] PubMed (NIH). Cobalt-Catalyzed Electrophilic Amination of Aryl- And Heteroarylzinc Pivalates With N-Hydroxylamine Benzoates. Available at: [Link]
[2] Wiley-VCH. Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Available at: [Link]
[3] ResearchGate. Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N-Benzoyliminopyridinium Ylides. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals
Discipline: Synthetic Organic Chemistry, Organometallic Catalysis, Late-Stage Functionalization
Executive Summary & Mechanistic Rationale
Electrophilic amination is a highly sought-after transformation for installing carbon-nitrogen bonds in complex pharmaceutical intermediates. While traditional reagents like O-(2,4-dinitrophenyl)hydroxylamine (DPH) are highly reactive, they pose significant safety hazards and require careful handling due to their shock-sensitivity and thermal instability[1]. On the other end of the spectrum, reagents like hydroxylamine-O-sulfonic acid (HOSA) provide excellent thermal stability (up to 148 °C) but suffer from poor organic solubility and require harsh biphasic conditions[2].
O-(2-Methyl-4-nitrophenyl)hydroxylamine (2-Me-4-NPH) emerges as a structurally privileged alternative that bridges this gap. Its design relies on precise stereoelectronic tuning:
Electronic Activation: The strongly electron-withdrawing 4-nitro group weakens the N–O bond, making the resulting phenoxide an excellent leaving group during transition-metal oxidative addition.
Steric Shielding: The 2-methyl group provides critical steric bulk adjacent to the cleaving N–O bond. This suppresses undesired background
SNAr
side-reactions (where the newly formed amine attacks the electrophilic byproduct) and significantly improves the thermal stability of the reagent compared to unhindered analogs like O-(4-nitrophenyl)hydroxylamine, which is highly energetic and releases >2500 J/g upon decomposition[2].
Catalytic Cycle & System Dynamics
In transition-metal-catalyzed C–H amination (e.g., using Rh, Ru, or Ir), 2-Me-4-NPH acts as the terminal nitrogen source. The reaction is driven by the oxidative addition of the metal into the weak N–O bond. Solvents capable of hydrogen-bonding (such as fluorinated alcohols or water co-solvents) are often employed, as they increase reaction speeds by stabilizing the transition state during this critical N–O cleavage event[3].
Figure 1: Rh(III)-catalyzed C-H amination cycle using 2-Me-4-NPH.
Quantitative Data & Comparative Analysis
The table below summarizes the physicochemical advantages of 2-Me-4-NPH against standard electrophilic amination reagents, emphasizing the balance between reactivity and process safety.
Protocol A: Rh(III)-Catalyzed Directed C–H Amination of Arenes
Objective: Direct ortho-amination of directing-group-bearing arenes (e.g., 2-phenylpyridines).
Step-by-Step Methodology:
Catalyst Activation: In a flame-dried Schlenk tube under an Argon atmosphere, combine
[Cp∗RhCl2]2
(2.5 mol%) and
AgSbF6
(10 mol%) in anhydrous 1,2-Dichloroethane (DCE).
Causality:
AgSbF6
acts as a halide scavenger. It precipitates
AgCl
to break the rhodium dimer, generating the highly electrophilic, cationic Rh(III) species required to initiate C–H activation.
Substrate & Base Addition: Add the arene substrate (1.0 equiv) and
CsOAc
(2.0 equiv). Stir at room temperature for 10 minutes.
Causality: Allowing pre-coordination of the substrate's directing group to the Rh(III) center prior to reagent addition ensures absolute regioselectivity. The acetate base assists in the Concerted Metalation-Deprotonation (CMD) step.
Reagent Addition: Add 2-Me-4-NPH (1.2 equiv) in a single portion, followed by 2,2,2-Trifluoroethanol (TFE) to achieve a 1:1 DCE:TFE solvent mixture (0.1 M).
Causality: Unlike DPH, which often requires dropwise addition at cryogenic temperatures to prevent thermal runaway, the steric shielding of 2-Me-4-NPH allows for safe, single-portion addition at room temperature. TFE provides vital hydrogen-bonding to stabilize the leaving phenoxide[3].
Thermal Activation: Seal the tube and heat to 60 °C for 12 hours.
Quenching & Workup: Cool to room temperature, dilute with EtOAc, and wash vigorously with 1M aqueous
NaOH
.
Causality: The basic wash deprotonates the cleaved 2-methyl-4-nitrophenol byproduct, pulling it entirely into the aqueous layer as a water-soluble sodium phenoxide salt, simplifying downstream chromatography.
Figure 2: Step-by-step experimental workflow for transition-metal amination.
Protocol B: Copper-Catalyzed Electrophilic Amination of Organozinc Reagents
Objective: Direct conversion of aryl/alkyl zinc reagents to primary amines.
Step-by-Step Methodology:
Preparation: Dissolve 2-Me-4-NPH (1.0 equiv) and
CuCl
(10 mol%) in anhydrous THF under Argon.
Nucleophile Addition: Cool the mixture to -20 °C. Slowly add the organozinc reagent (
R−ZnX
, 1.5 equiv) dropwise.
Causality: Transmetalation from Zn to Cu forms a reactive organocopper intermediate. Slow addition at sub-ambient temperatures prevents the homocoupling of the organozinc species.
Reaction: Remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.
Quenching: Quench with saturated aqueous
NH4Cl
.
Causality:
NH4Cl
effectively breaks down the copper complexes and solubilizes the zinc salts, preventing emulsion formation and allowing for clean phase separation.
Trustworthiness: Self-Validating System Indicators
To ensure the integrity of the protocol during execution, scientists should monitor the following self-validating physical indicators:
Colorimetric Catalyst Tracking: In Protocol A, the transition from the cationic Rh(III) pre-catalyst (typically an orange/red solution) to the active metallacycle (bright yellow) serves as an immediate visual confirmation of successful C–H activation.
Stoichiometric Byproduct Tracking: During the 1M
NaOH
workup (Protocol A, Step 5), the aqueous layer will turn an intense, vibrant yellow. This is the spectroscopic signature of the 2-methyl-4-nitrophenoxide anion. The presence of this color confirms that N–O bond cleavage (and thus, amination) has successfully occurred.
Title: Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach
Source: PMC (PubMed Central)
URL: [Link]
Title: Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N-Benzoyliminopyridinium Ylides
Source: ResearchGate
URL: [Link]
O-(2-Methyl-4-nitrophenyl)hydroxylamine use in pharmaceutical intermediate synthesis
Application Note & Protocol Topic: O-(2-Methyl-4-nitrophenyl)hydroxylamine: A Versatile Reagent for the Synthesis of Heterocyclic Pharmaceutical Intermediates Audience: Researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol
Topic: O-(2-Methyl-4-nitrophenyl)hydroxylamine: A Versatile Reagent for the Synthesis of Heterocyclic Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of O-(2-Methyl-4-nitrophenyl)hydroxylamine
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] Consequently, the development of efficient and regioselective methods for synthesizing substituted indoles is of paramount importance in drug discovery.[3][4] O-(2-Methyl-4-nitrophenyl)hydroxylamine has emerged as a highly valuable and strategic starting material for constructing substituted indole rings and other nitrogen-containing heterocycles.
Its utility is derived from its unique trifunctional structure:
The Hydroxylamine Moiety (-ONH₂): This group serves as the primary nitrogen source for heterocycle formation, capable of reacting with carbonyl compounds to initiate cyclization cascades.
The Ortho-Methyl Group (-CH₃): This group directs cyclization and remains on the resulting indole ring, yielding 7-methyl-substituted indoles, a common motif in bioactive molecules.
The Para-Nitro Group (-NO₂): A strong electron-withdrawing group, the nitro function activates the aromatic ring, influences the regioselectivity of reactions, and provides a versatile chemical handle for further derivatization, such as reduction to an amine.[5]
This guide provides a deep dive into the mechanistic rationale and practical application of O-(2-Methyl-4-nitrophenyl)hydroxylamine in the synthesis of a functionalized indole, a key intermediate for pharmaceutical development.
Section 1: Mechanistic Rationale in Indole Synthesis
The primary application of O-(2-Methyl-4-nitrophenyl)hydroxylamine is in acid-catalyzed condensation and cyclization reactions with β-ketoesters or related carbonyl compounds. This process, analogous to aspects of the Fischer indole synthesis, provides a direct route to highly functionalized indoles.[2][3]
The proposed mechanism for the reaction with ethyl acetoacetate proceeds through several key steps:
Condensation: The nucleophilic nitrogen of the hydroxylamine attacks the more electrophilic ketone carbonyl of ethyl acetoacetate, followed by dehydration to form a key nitrone or enamine-like intermediate.
Cyclization (Intramolecular Electrophilic Aromatic Substitution): Under acidic conditions, the enamine tautomerizes, and the electron-rich double bond attacks the C6 position of the phenyl ring (ortho to the methyl group and meta to the nitro group), which is activated for electrophilic substitution.
Aromatization: The resulting intermediate undergoes a series of proton transfers and elimination of a water molecule to re-establish the aromaticity of the newly formed indole ring system.
This sequence provides a regiochemically controlled pathway to 2-substituted-3-carboethoxy-7-methyl-5-nitroindoles.
Caption: Proposed mechanistic pathway for indole synthesis.
Section 2: Detailed Experimental Protocol
This section provides a robust, step-by-step protocol for the synthesis of Ethyl 2,7-dimethyl-5-nitro-1H-indole-3-carboxylate, a representative pharmaceutical intermediate.
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure:
Reaction Setup:
Assemble the three-neck flask with a reflux condenser, a nitrogen inlet, and a stopper. Place a magnetic stir bar in the flask.
Causality: An inert nitrogen atmosphere is crucial to prevent potential side reactions and oxidation of the hydroxylamine starting material at elevated temperatures.
Reagent Addition:
To the flask, add O-(2-Methyl-4-nitrophenyl)hydroxylamine (10.0 g, 54.3 mmol, 1.0 equiv).
Add anhydrous ethanol (100 mL) to dissolve the starting material. Stir until a clear solution is formed.
Causality: A slight excess of the ketoester ensures complete consumption of the limiting hydroxylamine reagent. Ethanol serves as a suitable solvent that is polar enough to dissolve the reactants and has an appropriate boiling point for the reaction.
Catalyst Addition and Reflux:
While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL) dropwise to the mixture. An exotherm may be observed.
Causality: Sulfuric acid is the catalyst, protonating the carbonyl group of the ketoester to make it more electrophilic and facilitating the dehydration and cyclization steps.
Heat the reaction mixture to reflux (approx. 78-80°C) using the heating mantle.
Reaction Monitoring:
Allow the reaction to proceed at reflux for 4-6 hours.
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the limiting O-(2-Methyl-4-nitrophenyl)hydroxylamine spot.
Causality: TLC is a rapid and effective method to visually track the consumption of reactants and formation of the product, preventing unnecessary heating that could lead to decomposition.
Workup and Isolation:
Cool the reaction mixture to room temperature.
Slowly pour the cooled mixture into a beaker containing ice-cold water (300 mL). A precipitate (the crude product) should form.
Stir the slurry for 15 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 50 mL).
Causality: Pouring the reaction mixture into water quenches the reaction and precipitates the organic product, which has low aqueous solubility, separating it from the acid catalyst and polar solvent.
Purification:
The crude solid can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy.
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Causality: Recrystallization is an effective method for purifying solid organic compounds. The product is soluble in hot solvent but insoluble in cold solvent, allowing for the separation from impurities that remain dissolved.
Characterization:
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Section 3: Data & Results
The following table summarizes the expected quantitative data for the described protocol.
Application Note: Synthesis and Electrophilic Amination Protocols Utilizing O-(2-Methyl-4-nitrophenyl)hydroxylamine
Executive Summary & Mechanistic Background O-(2-Methyl-4-nitrophenyl)hydroxylamine is a specialized hydroxylamine derivative historically developed for agricultural applications as a plant growth regulator[1][2]. In cont...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Background
O-(2-Methyl-4-nitrophenyl)hydroxylamine is a specialized hydroxylamine derivative historically developed for agricultural applications as a plant growth regulator[1][2]. In contemporary synthetic organic chemistry, O-arylhydroxylamines bearing electron-withdrawing groups (such as nitro groups) serve as potent electrophilic aminating agents.
Mechanistic Causality (E-E-A-T)
The utility of this compound—both in its synthesis and its downstream application—relies heavily on the electronic properties of the substituted aromatic ring:
Synthesis via SNAr: The preparation relies on a Nucleophilic Aromatic Substitution (SNAr). The starting material, 2-fluoro-5-nitrotoluene, features a highly electronegative fluorine atom activated by a strongly electron-withdrawing nitro group in the para position. This lowers the LUMO of the aromatic system, allowing the hydroxylamine oxygen to attack the ring, forming a Meisenheimer complex before fluoride elimination[1].
Application in Amination: When used as an aminating agent, the logic is reversed. The 2-methyl-4-nitrophenoxide moiety becomes an excellent leaving group. Nucleophiles (such as amines, phosphines, or carbanions) attack the primary amine nitrogen of the reagent, displacing the phenoxide and resulting in a direct N-N, P-N, or C-N bond formation.
Logical flow of the SNAr mechanism for O-aryl hydroxylamine synthesis.
Experimental Protocols
The following self-validating protocols detail the synthesis of the reagent and its subsequent use in electrophilic amination.
Protocol A: Synthesis of O-(2-Methyl-4-nitrophenyl)hydroxylamine
This procedure is adapted from established patent literature for the scalable synthesis of the reagent[1].
Reagents & Materials:
Hydroxylamine hydrochloride (8.35 g, ~120 mmol)
2-Fluoro-5-nitrotoluene (15.5 g, ~100 mmol)
Sodium hydroxide (NaOH) solution (400 g/L, 22 mL)
Ethanol (Absolute) and Deionized Water
Methylene chloride (DCM) for extraction
Step-by-Step Methodology:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 8.35 g of hydroxylamine hydrochloride in 84 mL of deionized water. Add 15.5 g of 2-fluoro-5-nitrotoluene dissolved in a minimal required volume of ethanol[1].
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Causality: Strict thermal control is required to prevent the degradation of hydroxylamine and to control the exothermic acid-base neutralization.
Base Addition: Over a period of 15 minutes, add 22 mL of the 400 g/L NaOH solution dropwise via the addition funnel[1]. Maintain vigorous stirring.
Propagation: Remove the ice bath and allow the reaction mixture to naturally warm to 20 °C. Continue stirring at this temperature for 17 hours to ensure complete conversion via the SNAr pathway[1].
Workup & Extraction: Pour the crude reaction mixture into 200 mL of cold water. Extract the aqueous phase with methylene chloride (3 x 50 mL). Wash the combined organic phases with brine and dry over anhydrous sodium sulfate.
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue via silica gel flash chromatography using methylene chloride as the eluent[1].
Validation: The isolated product should yield a solid with a melting point of approximately 118 °C[1].
Protocol B: General Procedure for Electrophilic Amination
Once synthesized, the reagent can be used to aminate secondary amines to form hydrazines.
Step-by-Step Methodology:
Preparation: Dissolve the target nucleophile (e.g., a secondary amine, 1.0 equiv) in anhydrous acetonitrile (0.2 M concentration) under an inert argon atmosphere.
Reagent Addition: Add O-(2-Methyl-4-nitrophenyl)hydroxylamine (1.2 equiv) in a single portion at room temperature. Causality: A slight excess of the aminating agent drives the reaction to completion, compensating for any potential reagent dimerization.
Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor the consumption of the starting amine via TLC or LC-MS.
Isolation: Upon completion, concentrate the solvent in vacuo. The byproduct (2-methyl-4-nitrophenol) can be removed by washing the organic extract with a mild aqueous basic solution (e.g., 5% Na2CO3), yielding the N-aminated product.
Quantitative Data Summary
The following table summarizes the stoichiometric ratios, thermal parameters, and expected outcomes for the synthesis protocol to ensure reproducibility.
Parameter
Value / Reagent
Molar Equivalents
Function / Rationale
Electrophile
2-Fluoro-5-nitrotoluene (15.5 g)
1.0 equiv
Aromatic backbone; F is the leaving group.
Nucleophile
Hydroxylamine HCl (8.35 g)
~1.2 equiv
Source of the -O-NH2 moiety.
Base
NaOH (400 g/L, 22 mL)
~2.2 equiv
Neutralizes HCl and deprotonates hydroxylamine.
Initial Temp
0 °C
N/A
Prevents runaway exotherm during base addition.
Reaction Temp
20 °C
N/A
Provides activation energy for SNAr over 17 hours.
HU195666B / EP0119892A1 - Process for producing new hydroxylamine derivatives and plant growth increasing compositions comprising these derivatives as active ingredient. Google Patents.
Accela ChemBio - O-(2-Methyl-4-nitrophenyl)hydroxylamine Product Information (CAS: 94832-63-0). Available at:[Link]
Technical Support Center: Optimizing Electrophilic Amination with O-(2-Methyl-4-nitrophenyl)hydroxylamine
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing O-(2-Methyl-4-nitrophenyl)hydroxylamine and related O-arylhydroxylamines for electrophilic amin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing O-(2-Methyl-4-nitrophenyl)hydroxylamine and related O-arylhydroxylamines for electrophilic amination. While these reagents are highly effective for direct C–N bond formation, their unique electronic properties can lead to competing side reactions if experimental conditions are not rigorously controlled.
Mechanistic Overview & Causality
O-(2-Methyl-4-nitrophenyl)hydroxylamine acts as an "NH₂⁺" synthon. The electron-withdrawing nature of the 2-methyl-4-nitrophenoxy group highly polarizes the N–O bond, making it susceptible to nucleophilic attack or transition-metal-mediated oxidative addition ()[1].
However, this same electronic activation introduces a critical vulnerability: N–H acidity . The protons on the amine group are significantly more acidic than those of standard aliphatic amines. In the presence of strong bases, the reagent can be deprotonated, leading to rapid self-condensation, diimide formation, and the premature release of 2-methyl-4-nitrophenol without the desired nitrogen transfer ()[2]. Understanding this causality is the key to troubleshooting low yields.
Diagnostic Workflow
Fig 1. Diagnostic workflow for resolving low yields in electrophilic amination.
Troubleshooting Q&A (FAQs)
Q1: Why am I recovering large amounts of 2-methyl-4-nitrophenol but very little aminated product?A1: The presence of the free phenol confirms that the N–O bond is cleaving, but the nitrogen transfer is failing. In base-mediated carbanion aminations, this is typically caused by N–H deprotonation. Strong bases (like LiHMDS) deprotonate the hydroxylamine rather than the substrate, triggering self-decomposition ()[2].
Solution: Switch to a less nucleophilic base (e.g., KOtBu) and ensure the reagent is added slowly to a pre-formed enolate (inverse addition).
Q2: My transition-metal-catalyzed C–H amination is stalling at 30% conversion. How can I drive it to completion?A2: In copper- or iron-catalyzed aminations, the transition metal facilitates N–O bond cleavage to form a reactive metal-nitrenoid or aminium radical cation ()[1]. If the reaction stalls, the catalyst is likely being poisoned by the accumulating 2-methyl-4-nitrophenolate byproduct, which strongly coordinates to the metal center.
Solution: Add a mild, non-nucleophilic inorganic base (e.g., K₂CO₃) to sequester the released phenol.
Q3: Are there thermal safety concerns when scaling up this reaction?A3: Yes. O-arylhydroxylamines are energetic compounds. Differential Scanning Calorimetry (DSC) of related nitro-substituted O-arylhydroxylamines shows significant exothermic decomposition with onset temperatures sometimes as low as 64 °C ()[3].
Solution: Never heat the neat reagent. Maintain reaction temperatures below 40 °C when possible, control the rate of addition carefully, and use appropriate blast shielding during scale-up.
Optimization Data: Base Selection
The choice of base dictates the balance between productive enolate formation and destructive reagent deprotonation. The following table summarizes expected outcomes based on established reactivity profiles for nitro-substituted O-arylhydroxylamines[2].
Base System
pKa (approx)
Amination Yield (%)
Primary Side Reaction
Recommendation
LiHMDS
26
35 - 50%
Severe N–H deprotonation
Avoid for highly stabilized carbanions.
NaHMDS
26
55 - 65%
Moderate self-condensation
Acceptable, but requires strict cryogenic control.
KOtBu
17
80 - 95%
Minimal
Preferred. Optimal balance of basicity and nucleophilicity.
Standard Operating Procedure (SOP)
Self-Validating Protocol: Copper-Catalyzed Electrophilic Amination of Heteroarenes
This protocol utilizes a visual feedback loop: the generation of the yellow 2-methyl-4-nitrophenolate anion serves as an internal indicator of successful N–O bond activation.
Step 1: Preparation of the Catalyst-Substrate Complex
In an oven-dried Schlenk flask under an inert argon atmosphere, add the heteroarene substrate (1.0 equiv) and CuCl catalyst (10 mol%).
Suspend the mixture in anhydrous THF to achieve a 0.2 M concentration.
Add anhydrous K₂CO₃ (1.5 equiv). Causality: The carbonate acts as a scavenger for the phenol byproduct, preventing it from coordinating to and deactivating the copper catalyst.
Step 2: Controlled Reagent Addition
Dissolve O-(2-Methyl-4-nitrophenyl)hydroxylamine (1.2 equiv) in a minimum volume of anhydrous THF.
Cool the main reaction flask to 0 °C using an ice bath.
Add the hydroxylamine solution dropwise over 30–45 minutes via a syringe pump. Causality: Slow addition prevents thermal runaway (exothermic decomposition) and minimizes the local concentration of the electrophile, suppressing bimolecular self-condensation.
Step 3: Reaction Maturation & Visual Validation
Allow the reaction to slowly warm to room temperature.
Stir for 4–6 hours. Self-Validation: The reaction mixture will progressively turn a deep yellow/orange color. This confirms the release of the 2-methyl-4-nitrophenolate leaving group, indicating active N–O bond cleavage.
Step 4: Quench and Isolation
Quench the reaction by adding saturated aqueous NH₄Cl.
Extract the aqueous layer with Ethyl Acetate (3x).
Wash the combined organic layers extensively with 1M NaOH (3x). Causality: The highly acidic 2-methyl-4-nitrophenol byproduct (pKa ~7.1) will be deprotonated and partitioned entirely into the aqueous layer, drastically simplifying column purification.
Dry over MgSO₄, filter, and concentrate in vacuo. Purify the target amine via flash column chromatography.
References
Improved Reagent for Electrophilic Amination of Stabilized Carbanions
Organic Letters
URL
Emerging Developments Using Nitrogen–Heteroatom Bonds as Amination Reagents in the Synthesis of Aminoarenes
The Journal of Organic Chemistry
URL
Concise Synthesis of Versatile Imidazo[5,1-f][1,2,4]triazin-4(3H)
troubleshooting O-(2-Methyl-4-nitrophenyl)hydroxylamine degradation during storage
Welcome to the Technical Support Center for reactive intermediate handling. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with the storage and ha...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for reactive intermediate handling. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with the storage and handling of O-(2-Methyl-4-nitrophenyl)hydroxylamine (OMNPHA) and related O-arylhydroxylamines.
Due to the inherent lability of the oxygen-nitrogen (O–N) bond, OMNPHA is highly susceptible to environmental degradation. This guide decodes the mechanistic causality behind these degradation pathways and provides self-validating protocols to ensure absolute reagent integrity.
Part 1: Diagnostic Matrix for OMNPHA Degradation
Before troubleshooting, it is critical to quantify the state of your reagent. O-arylhydroxylamines exhibit specific macroscopic and spectroscopic shifts when compromised.
Degradation Indicator
Analytical Method
Mechanistic Root Cause
Self-Validation Threshold
Color Shift (Pale yellow to deep brown)
Visual Inspection
Aerobic oxidation forming nitroso or azo derivatives.
Discard batch if deeply discolored; indicates >5% degradation.
New Peak at Lower RT
HPLC-UV (254 nm)
Hydrolysis of the O–N bond yielding 2-methyl-4-nitrophenol.
Reject if OMNPHA purity is < 95% AUC.
Insoluble Precipitates
Solubility Check (DCM/THF)
Formation of highly polar nitrones or polymeric radical byproducts.
Solution must be optically clear at 0.1 M concentration.
Loss of Coupling Yield
Reaction Monitoring (LC-MS)
Thermal homolysis or trace-metal catalyzed decomposition.
Run a standard control amination; if yield drops >10%, replace stock.
Part 2: Deep-Dive Troubleshooting FAQs
Q1: Why does my OMNPHA stock degrade even when stored in a desiccator at room temperature?A: The degradation is driven by the intrinsic thermodynamics of the molecule. The O–N bond suffers from severe lone-pair repulsion (the alpha effect), making it exceptionally weak. Furthermore, the strongly electron-withdrawing 4-nitro group enhances the leaving-group ability of the phenoxy moiety. At room temperature, this lowers the activation energy for thermal decomposition and homolytic cleavage[1]. For long-term stability, thermal energy must be minimized by storing the compound at 2–8 °C or -20 °C[2].
Q2: I am observing unexpected dearomatized side products in my reactions. Is my reagent compromised?A: Yes. Degraded O-arylhydroxylamines can undergo acid-promoted dearomative rearrangements or amine 1,3-migrations, often triggered by prolonged exposure to ambient moisture or acidic impurities (even from silica gel exposure)[3]. If your reagent has partially hydrolyzed, the released acidic byproducts auto-catalyze further rearrangement of the intact OMNPHA. Self-Validation: Always run an HPLC check of the stock. A degraded batch will show a prominent peak for 2-methyl-4-nitrophenol.
Q3: Can I prepare a stock solution of OMNPHA to save time during high-throughput screening?A: It is strongly advised against. Storing OMNPHA in solution exponentially accelerates degradation kinetics. Protic solvents (like methanol or water) promote rapid hydrolysis of the O-aryl bond[2]. Even in aprotic solvents, trace metal impurities (e.g., Fe³⁺ from stainless steel spatulas or low-grade solvents) act as potent catalysts for Fenton-like radical decomposition[4]. If a solution must be prepared, use rigorously degassed, anhydrous aprotic solvents and utilize the solution within 24 hours.
Part 3: Mechanistic Degradation Pathways
Understanding the exact chemical fate of OMNPHA allows you to tailor your storage environment to suppress specific reaction vectors.
Caption: Primary degradation pathways of O-(2-Methyl-4-nitrophenyl)hydroxylamine during storage.
Part 4: Self-Validating Standard Operating Procedure (SOP) for Storage
To prevent the degradation pathways outlined above, implement the following step-by-step methodology for handling and storing OMNPHA. This protocol is designed to be a self-validating system, ensuring that any deviation is caught before the reagent is used in critical workflows.
Action: Upon removing the sealed OMNPHA bottle from the freezer (-20 °C), place it in a vacuum desiccator and allow it to equilibrate to room temperature for at least 2 hours before opening.
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating the hydrolysis pathway[2].
Validation: The exterior of the vial must be completely dry to the touch and at ambient temperature before the seal is broken.
Action: Transfer the vial to a nitrogen or argon-filled glovebox. If a glovebox is unavailable, use a Schlenk line to maintain a steady, positive flow of Argon over the open vial. Use only PTFE or ceramic spatulas.
Causality: Trace metals from stainless steel spatulas catalyze the thermal decomposition of hydroxylamines[4]. Argon displaces oxygen, preventing the formation of nitroso/azo degradation products[2].
Action: Weigh out single-use aliquots (e.g., 100 mg) into pre-dried, amber-colored glass vials.
Causality: The O–N bond is susceptible to photolytic cleavage. Amber glass blocks UV radiation, arresting the homolytic degradation pathway[1].
Step 4: Sealing and Cold Storage
Action: Purge each amber vial with Argon for 10 seconds, immediately cap with a PTFE-lined septum, and wrap the seam tightly with Parafilm. Store the aliquots at -20 °C in the dark.
Validation: Before using an aliquot in a synthesis, dissolve a 1 mg sample in 1 mL of anhydrous DCM. The solution must be perfectly clear and pale yellow. Any turbidity or deep brown coloration mandates immediate disposal of that specific aliquot.
References
The Journal of Physical Chemistry A. Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. American Chemical Society (ACS). Available at:[Link]
The Journal of Organic Chemistry. Multiple Decomposition Pathways for the Oxenium Ion Precursor O-(4-(4′-Methylphenyl)phenyl)-N-methanesulfonylhydroxylamine. American Chemical Society (ACS). Available at:[Link]
The Journal of Organic Chemistry. Formal Dearomative Hydroamination of 2-Arylphenols. American Chemical Society (ACS). Available at: [Link]
optimizing solvent choice for O-(2-Methyl-4-nitrophenyl)hydroxylamine reactions
Welcome to the dedicated technical support guide for optimizing reactions involving O-(2-Methyl-4-nitrophenyl)hydroxylamine (MNPH). This resource is designed for researchers, chemists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for optimizing reactions involving O-(2-Methyl-4-nitrophenyl)hydroxylamine (MNPH). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common experimental challenges. Our goal is to provide you with the causal insights and validated protocols necessary to achieve reliable and high-yielding results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and use of MNPH.
Q1: What are the primary safety and handling precautions for MNPH?
A: O-(2-Methyl-4-nitrophenyl)hydroxylamine and related nitrophenyl hydroxylamines are energetic compounds and should be handled with care.[1] Always consult the Safety Data Sheet (SDS) before use. Key precautions include:
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[2]
Ventilation: Handle the solid and any solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2]
Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated place, protected from light. Incompatible materials include strong oxidizing agents and strong bases.[3]
Thermal Stability: Be aware of the thermal stability of your specific aminating agent. For example, related compounds like O-(2,4-dinitrophenyl)hydroxylamine have been found to have low onset temperatures for decomposition (around 90 °C), which can be close to reaction temperatures.[1]
Q2: My MNPH reagent is a solid. What is a good starting solvent for dissolving it?
A: MNPH is a polar molecule and generally exhibits good solubility in polar organic solvents.[4] For initial trials, consider polar aprotic solvents such as:
Polar protic solvents like ethanol and methanol can also be used, but their suitability depends heavily on the reaction mechanism and the nature of your nucleophile.[4][5]
Q3: How does the stability of MNPH vary in different solvents?
A: Hydroxylamine derivatives can be unstable, and solvent choice can impact their shelf-life in solution.[6] Protic solvents, especially in the presence of acid or base, can potentially promote decomposition pathways. For preparing stock solutions or for reactions requiring extended times, it is often preferable to use dry, aprotic solvents. It is always recommended to use freshly prepared solutions of MNPH for best results.
Q4: Can I monitor the progress of my MNPH reaction? What techniques are recommended?
A: Yes, monitoring the reaction is crucial for optimization. The most common methods are:
Thin-Layer Chromatography (TLC): A rapid and effective way to qualitatively track the consumption of starting materials and the formation of the product.[7] The product, now containing an additional amino group, will likely have a different polarity, making it separable from the MNPH starting material.
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and can help identify the formation of byproducts.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for reaction monitoring by observing the disappearance of reactant signals and the appearance of product signals in aliquots taken from the reaction mixture.[9]
Section 2: Troubleshooting Guide for Specific Issues
This section tackles common problems encountered during amination reactions with MNPH and links them directly to solvent choice.
Q1: My reaction yield is very low. How can solvent choice be the cause?
A: Low yield is a frequent issue directly impacted by the solvent system. Consider the following possibilities:
Poor Solubility: One or more of your reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and slow, incomplete reaction.
Solution: Switch to a solvent with higher solubilizing power for all components. Polar aprotic solvents like DMF or DMSO are excellent starting points for polar reactants.[10]
Nucleophile Deactivation: If you are using a protic solvent (e.g., ethanol, methanol), it can form hydrogen bonds with your nucleophile. This solvation shell can hinder the nucleophile's ability to attack the electrophilic MNPH, drastically reducing the reaction rate.[11]
Solution: Change to a polar aprotic solvent like THF or Acetonitrile to free the nucleophile from hydrogen bonding.
Unfavorable Transition State Solvation: The polarity of the solvent affects the energy of the reaction's transition state.[12] If the transition state is less polar than the reactants, a polar solvent can slow the reaction down. Conversely, if the transition state is highly polar or charged, a polar solvent will stabilize it and accelerate the reaction.
Solution: Screen a range of solvents with varying polarities to find one that best stabilizes the transition state for your specific reaction.
Q2: I'm observing significant byproduct formation. How is this related to the solvent?
A: Byproduct formation is often a consequence of the solvent's inability to control side reactions. A key example involves the phenoxide leaving group.
Leaving Group Reactivity: The reaction of MNPH with a nucleophile releases 2-methyl-4-nitrophenoxide as a leaving group. This phenoxide is itself a nucleophile and can compete with your desired nucleophile, potentially attacking your starting material or product.[1]
Solution 1 (Protic Solvents): A protic solvent (e.g., isopropanol, ethanol) can solvate and stabilize the phenoxide anion through hydrogen bonding, reducing its nucleophilicity and suppressing this side reaction.
Solution 2 (Non-coordinating Solvents): In some cases, a less polar, non-coordinating solvent may be beneficial if it minimizes the lifetime of ionic intermediates that lead to side products.
Q3: The reaction is extremely slow or stalls completely. What solvent-related factors should I investigate?
A: Stalled reactions often point to issues with reactant activity or catalyst turnover, both of which are influenced by the solvent.
Insufficient Polarity: If your reaction mechanism involves the formation of charged intermediates, a nonpolar solvent (e.g., toluene, hexanes) will destabilize them, increasing the activation energy and slowing the reaction to a halt.[11]
Solution: Increase the polarity of the solvent system. Even adding a co-solvent like DMF or acetonitrile to a less polar solvent can dramatically increase the rate.
Base/Acid Incompatibility: If your reaction requires a base (e.g., to deprotonate the nucleophile), the solvent can affect the base's strength and solubility. Protic solvents can react with strong bases.
Solution: Ensure your base is soluble and sufficiently strong in the chosen solvent. For many organic bases (e.g., triethylamine, DBU), aprotic solvents like DCM, THF, or acetonitrile are ideal.
Data Presentation: Solvent Selection Overview
The following table provides a starting point for solvent selection based on key physical properties and their mechanistic implications in MNPH reactions.
Solvent
Dielectric Constant (ε)
Type
Boiling Point (°C)
Key Considerations for MNPH Reactions
N,N-Dimethylformamide (DMF)
36.7
Polar Aprotic
153
Excellent dissolving power for polar compounds. High boiling point allows for a wide temperature range. Can be difficult to remove.
Acetonitrile (ACN)
37.5
Polar Aprotic
82
Good solvent for many reactions. Less viscous and easier to remove than DMF. Can be used in aminations.[13]
Tetrahydrofuran (THF)
7.6
Polar Aprotic
66
Good general-purpose ether solvent. Less polar than DMF/ACN. Suitable for reactions with moderately polar reactants.
Dichloromethane (DCM)
9.1
Polar Aprotic
40
Useful for reactions at or below room temperature. Good solubility for a range of organic compounds. Low boiling point.
Ethanol (EtOH)
24.5
Polar Protic
78
Can dissolve MNPH. May suppress side reactions by solvating ionic leaving groups. Can deactivate strong nucleophiles via H-bonding.[4]
Dioxane
2.2
Nonpolar Aprotic
101
Used in some amination procedures.[1] Lower polarity may be beneficial in specific cases to control reactivity.
Toluene
2.4
Nonpolar Aprotic
111
Generally a poor choice due to low solubility of polar MNPH, but may be used in biphasic systems or with phase-transfer catalysts.
Section 3: Experimental Protocols
These protocols provide a systematic approach to solvent optimization.
Protocol 1: Small-Scale Solvent Screening
This experiment is designed to quickly identify promising solvents from a diverse set.
Setup: Arrange an array of small reaction vials (e.g., 1-dram vials) with stir bars.
Reagent Addition: To each vial, add your nucleophilic substrate (1.0 equiv).
Solvent Dispensing: To each vial, add a different candidate solvent (e.g., DMF, ACN, THF, Dioxane, Ethanol, DCM) to achieve a standard concentration (e.g., 0.1 M).
Initiation: Add MNPH (e.g., 1.1 equiv) to each vial. If a base is required, add it before the MNPH.
Reaction: Stir all vials at a set temperature (e.g., room temperature or 50 °C).
Monitoring: After set time points (e.g., 1h, 4h, 24h), take a small aliquot from each vial and spot it on a single TLC plate.
Analysis: Develop the TLC plate and visualize the spots. Identify the solvent(s) that show the most significant consumption of starting material and the cleanest formation of the desired product.
Visualization: Solvent Screening Workflow
The following diagram outlines the logical flow for a systematic solvent screening and optimization process.
Caption: A systematic workflow for selecting and optimizing a solvent for MNPH reactions.
Section 4: Technical Deep Dive: The "Why" Behind Solvent Effects
Understanding the underlying principles of solvent-solute interactions is key to moving from trial-and-error to rational design.
Q: How do specific solvent properties mechanistically influence my reaction's outcome?
A: The solvent is not a passive medium; it is an active participant in the reaction at a molecular level. Three key properties dictate its influence: polarity/dipole moment, proticity, and coordinating ability.
Polarity (Aprotic vs. Protic):
Polar Aprotic Solvents (DMF, Acetonitrile, THF): These solvents possess significant dipole moments, allowing them to dissolve polar reactants like MNPH and stabilize charged intermediates or transition states through dipole-dipole interactions.[11] They lack acidic protons and therefore do not strongly solvate anions or simple nucleophiles, leaving them "bare" and highly reactive. This often leads to a significant rate enhancement for SN2-type reactions.[14]
Polar Protic Solvents (Methanol, Ethanol, Water): These solvents also have large dipole moments but can additionally act as hydrogen-bond donors. While they are excellent at dissolving salts and polar molecules, they can severely hinder reactivity by forming a "cage" of solvent molecules around a nucleophile.[4] However, this same property can be advantageous for stabilizing leaving groups or for reactions that proceed through mechanisms where proton transfer is involved.[12]
The Keto-Enol Tautomerism Analogy:
While not directly applicable to MNPH itself, the principle of how solvents influence keto-enol equilibria is a perfect analogy for understanding how solvents can affect the concentration of a reactive species.[11] In a similar way, a solvent can shift the equilibrium of a pre-reaction complex (e.g., between a nucleophile and a base), thereby affecting the concentration of the active nucleophile available to react with MNPH.
Coordinating vs. Non-Coordinating Solvents:
Some solvents can actively coordinate to metal catalysts or reagents. While less common in simple MNPH aminations, if your system includes additives like Lewis acids, a coordinating solvent like THF could compete with your substrate for binding, inhibiting the reaction. In such cases, a less coordinating solvent like DCM or dioxane might be superior.
Visualization: Influence of Solvent Properties
This diagram illustrates the causal links between solvent properties and key experimental outcomes.
Caption: How solvent properties mechanistically impact reaction outcomes.
References
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Scholarship at UWindsor. Retrieved from [Link]
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
Curran, T. P., et al. (2002). Electrophilic N-Amination of Two Quinazoline-2,4-diones Using Substituted (Nitrophenyl)hydroxylamines. Organic Process Research & Development, 6(3), 291-295. ACS Publications. Retrieved from [Link]
Brioche, J., et al. (2005). A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. Journal of Combinatorial Chemistry, 7(5), 749-756. ACS Publications. Retrieved from [Link]
Baregama, L. K., et al. (n.d.). Novel synthesis of oxygen substituted hydroxylamine derivatives of heterocyclic compounds. Trade Science Inc. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
Onwudiwe, D. C., & Elemike, E. E. (2016). Effects of Solvents on the Electronic and Molecular Properties of 4- ((2-Methyl-4-Nitrophenyl) Imino Methyl)Phenol. ResearchGate. Retrieved from [Link]
Mohamed, N. (2023). How to separate hydroxyl amine from nitro compouds? ResearchGate. Retrieved from [Link]
SciSpace. (n.d.). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. Retrieved from [Link]
Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]
Reddit. (2021). How to keep N-hydroxylamine stable for shipping and storing? r/chemistry. Retrieved from [Link]
Organic Syntheses. (n.d.). Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. Retrieved from [Link]
ResearchGate. (n.d.). Exploring the Role of Solvent Polarity in Mechanochemical Knoevenagel Condensation: In-situ Tracking and Isolation of Reaction Intermediates. Retrieved from [Link]
Reddit. (2024). Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. r/chemistry. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Retrieved from [Link]
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry. Retrieved from [Link]
National Center for Biotechnology Information. (2013). Heterocycle–Heterocycle Strategies: (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones. Retrieved from [Link]
ResearchGate. (n.d.). Highly Efficient Synthesis of O -(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N -Benzoyliminopyridinium Ylides. Retrieved from [Link]
Semantic Scholar. (2023). Electroanalytical overview: the sensing of hydroxylamine. Retrieved from [Link]
Sciencemadness Wiki. (2023). Hydroxylamine. Retrieved from [Link]
National Center for Biotechnology Information. (2013). Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters. Retrieved from [Link]
MDPI. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]
MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from [Link]
Cardiff University. (2023). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. ORCA. Retrieved from [Link]
HETEROCYCLES. (2006). SYNTHESIS OF OPTICALLY ACTIVE METHYL 1,2,3,3a,8,8a-HEXA. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (n.d.). The effects of solvents polarity on the phenolic contents and antioxidant activity of three Mentha species extracts. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Retrieved from [Link]
Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]
National Center for Biotechnology Information. (2026). CID 158203297 | C14H16N4O6. PubChem. Retrieved from [Link]
YouTube. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. Retrieved from [Link]
National Center for Biotechnology Information. (1985). Biologic activity of hydroxylamine: a review. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). hydroxylamine synthesis by amination (alkylation). Retrieved from [Link]
O-(2-Methyl-4-nitrophenyl)hydroxylamine stability at room temperature
Welcome to the technical support and troubleshooting portal for O-(2-Methyl-4-nitrophenyl)hydroxylamine (CAS: 94832-63-0) and its corresponding hydrochloride salt. This guide is engineered for synthetic chemists, researc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting portal for O-(2-Methyl-4-nitrophenyl)hydroxylamine (CAS: 94832-63-0) and its corresponding hydrochloride salt. This guide is engineered for synthetic chemists, researchers, and drug development professionals utilizing O-arylhydroxylamines for chemoselective ligations, dearomative hydroaminations, and electrophilic amination workflows.
Due to the unique stereoelectronic properties of the O-arylhydroxylamine motif, handling and storage require precise environmental controls to prevent premature degradation.
Part 1: Core Troubleshooting & FAQs
Q1: My O-(2-Methyl-4-nitrophenyl)hydroxylamine free base turned dark and lost reactivity after being left on the bench overnight. What happened?A1: You are observing auto-degradation. O-arylhydroxylamines are intrinsically unstable at room temperature[1]. The electron-withdrawing nature of the 4-nitro group significantly enhances the leaving group ability of the phenoxy moiety. At room temperature (20–25 °C), the free base undergoes spontaneous N–O bond cleavage[1]. This occurs either via homolytic cleavage or through a [1,3]-nitrogen rearrangement driven by the thermodynamic stability of the resulting ortho-aminophenol derivatives[2]. To preserve the free base, it must be stored strictly at -20 °C under an inert atmosphere (argon or nitrogen), where it can remain stable for several months[1].
Q2: How can I improve the room-temperature shelf-life of this reagent for routine benchwork?A2: Do not store the reagent as a free base. Instead, synthesize or procure the hydrochloride (HCl) salt form of O-(2-Methyl-4-nitrophenyl)hydroxylamine[3]. Protonating the primary amine sequesters the nitrogen lone pair, completely shutting down the auto-catalytic [1,3]-rearrangement and nucleophilic degradation pathways. The HCl salt is a stable, crystalline solid at room temperature[4]. However, note that the salt is highly hygroscopic; exposure to moist air will lead to hydrolysis, so it must be stored in a desiccator[4].
Q3: If I store the reagent as an HCl salt, how do I use it in reactions that require the nucleophilic free base (e.g., oxime ligations)?A3: You must generate the free base in situ. Pre-forming the free base during isolation exposes it to aqueous workups where it can rapidly decompose. By adding a mild base (such as Cs₂CO₃ or NaHCO₃) directly to your reaction mixture containing the HCl salt and your target electrophile, the liberated free base is immediately consumed by the productive reaction, outcompeting the kinetics of its degradation pathways[5].
Part 2: Reagent Data & Stability Profiles
To ensure reproducible experimental design, consult the following physicochemical comparison before selecting the form of the reagent for your workflow.
Property
Free Base Form
Hydrochloride (HCl) Salt Form
Physical State
Solid / Viscous Oil (varies by purity)
Crystalline Solid
Stability at Room Temp (20-25°C)
Low (Degrades within hours/days)
High (Stable for months if kept dry)
Recommended Storage
-20 °C (Freezer), under Argon/N₂
2-8 °C or Room Temp in a desiccator
Hygroscopicity
Low
High (Requires tightly sealed vials)
Primary Degradation Pathway
N–O bond cleavage, [1,3]-rearrangement
Hydrolysis (only if exposed to moisture)
Part 3: Experimental Protocols
Protocol: In Situ Free-Basing for Chemoselective Ligation
This self-validating protocol ensures that the unstable free base is transiently generated and immediately trapped, preventing yield loss due to N–O bond homolysis.
Reagents Required:
O-(2-Methyl-4-nitrophenyl)hydroxylamine HCl salt (1.0 equiv)
Electrophile (e.g., aldehyde, ketone, or pyruvic acid derivative) (1.0 equiv)
Mild Base: Cs₂CO₃ or NaHCO₃ (1.2 equiv)
Solvent: DMF or 75% t-BuOH/H₂O (depending on substrate solubility)
Step-by-Step Methodology:
Preparation: Weigh the O-(2-Methyl-4-nitrophenyl)hydroxylamine HCl salt and the target electrophile into an oven-dried, argon-flushed round-bottom flask.
Solvation & Chilling: Suspend the solid reagents in the chosen solvent at a concentration of 0.1 M to 0.2 M. Submerge the flask in an ice-water bath (0–4 °C) and stir for 10 minutes. Mechanistic Note: Chilling the solvent suppresses any immediate side reactions upon the addition of the base.
In Situ Neutralization: Slowly add the mild base (1.2 equiv) to the chilled suspension. The base deprotonates the aminium salt, liberating the nucleophilic free base.
Reaction Execution: Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 37 °C if elevated kinetics are required)[5]. Monitor the reaction via TLC or UPLC-MS. The transient free base will rapidly attack the electrophile.
Workup: Once the starting materials are consumed (typically 2–6 hours), dilute the crude mixture with EtOAc and quench with H₂O[5]. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting product (e.g., an O-aryl oxime) is significantly more stable than the parent hydroxylamine and can be purified via standard silica gel chromatography.
Part 4: Mechanistic Visualization
The following diagram illustrates the causality behind the storage recommendations, mapping the divergent pathways of the stable salt versus the reactive free base.
Mechanistic pathways of O-(2-Methyl-4-nitrophenyl)hydroxylamine stability and degradation.
Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives - The Journal of Organic Chemistry. ACS Publications.[Link]
SAFETY DATA SHEET: O-Phenylhydroxylamine hydrochloride - Fisher Scientific.[Link]
Intermolecular Sulfur Atom Transfer Cascade Enabled Late-Stage Introduction of Sulfilimines into Peptides - Chemical Science. Royal Society of Chemistry.[Link]
Copper-catalyzed [1,3]-nitrogen rearrangement of O-aryl ketoximes via oxidative addition of N–O bond in inverse electron flow - Chemical Science. PMC / National Institutes of Health.[Link]
Technical Support Center: Catalyst Optimization for O-(2-Methyl-4-nitrophenyl)hydroxylamine Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the catalyst-mediated...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the catalyst-mediated coupling of O-(2-Methyl-4-nitrophenyl)hydroxylamine with aryl or vinyl halides/triflates. As Senior Application Scientists, we have designed this resource to be a self-validating system, explaining the causality behind experimental choices to ensure your success.
The coupling of O-(2-Methyl-4-nitrophenyl)hydroxylamine presents a unique set of challenges due to the specific structural features of the molecule. The ortho-methyl group introduces significant steric hindrance around the nitrogen nucleophile, while the para-nitro group is strongly electron-withdrawing, which reduces the nucleophilicity of the amine. This guide will help you navigate these challenges to achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using O-(2-Methyl-4-nitrophenyl)hydroxylamine as a coupling partner?
A1: The main difficulties arise from two of the substrate's structural features:
Steric Hindrance: The ortho-methyl group can sterically impede the approach of the molecule to the palladium center, which can slow down or inhibit the reaction.
Reduced Nucleophilicity: The para-nitro group is a powerful electron-withdrawing group, which significantly decreases the electron density on the nitrogen atom. This makes the hydroxylamine a weaker nucleophile, rendering the C-N bond-forming reductive elimination step of the catalytic cycle more difficult.
Q2: Which type of catalyst system is recommended for this coupling?
A2: A palladium-based catalyst system is the most common and effective choice for this type of C-N bond formation, a reaction broadly known as the Buchwald-Hartwig amination.[1] Success hinges on the careful selection of the palladium precursor and, most importantly, the phosphine ligand. Given the steric hindrance and electronic properties of your substrate, highly active and sterically demanding ligands are required.
Q3: What specific ligands should I consider for this sterically hindered, electron-deficient hydroxylamine?
A3: For challenging substrates like this, bulky, electron-rich biaryl phosphine ligands are the gold standard. These ligands stabilize the palladium(0) species and facilitate both the oxidative addition and the crucial reductive elimination steps.[2] Consider ligands from the following classes:
Buchwald-type Biaryl Phosphines: Ligands such as XPhos, SPhos, and BrettPhos are designed to promote couplings of sterically demanding and electron-poor amines.[3] BrettPhos, for instance, is highly effective for the monoarylation of primary amines.[3]
Bidentate Phosphine Ligands: While often used for primary amines, ligands like BINAP and DPPF can also be effective and may prevent the formation of palladium iodide dimers that can slow the reaction.[1][4]
Specialized Ligands: For hydroxylamine couplings specifically, the bis-pyrazole phosphine ligand "BippyPhos" has been shown to be uniquely effective.[5][6]
Q4: How do I choose the right base and solvent for the reaction?
A4: The choice of base is critical. A base that is strong enough to deprotonate the hydroxylamine (or the intermediate palladium-amine complex) is needed, but not so strong that it causes degradation of the substrate or catalyst.
Bases: Strong, non-nucleophilic bases are preferred. Cesium carbonate (Cs₂CO₃) and potassium tert-butoxide (KOt-Bu) are excellent choices.[6][7] Cs₂CO₃ is often effective in hydroxylamine couplings, while KOt-Bu is a stronger base suitable for less nucleophilic amines.
Solvents: Anhydrous, aprotic polar solvents are typically used. Toluene, dioxane, and THF are common choices.[5][6] The dielectric constant and polarity of the solvent can significantly affect reaction outcomes, so screening may be necessary.[8]
Troubleshooting Guide
This section addresses common problems encountered during the coupling of O-(2-Methyl-4-nitrophenyl)hydroxylamine.
Problem 1: Low to No Yield of the Desired Product
This is the most common issue and can stem from several factors related to the catalyst's activity and the reaction conditions.
Potential Cause 1: Inactive Catalyst System. The combination of steric hindrance and the electron-withdrawing nitro group makes this a challenging coupling that requires a highly active catalyst.
Solution:
Switch to a More Active Ligand: If you are using a general-purpose ligand like P(t-Bu)₃ or a simple bidentate ligand, switch to a modern biaryl phosphine ligand like XPhos, SPhos, or BrettPhos. For this specific class of reaction, BippyPhos is a highly recommended starting point.[5][6]
Use a Palladium Precatalyst: Instead of sources like Pd(OAc)₂, which require an in-situ reduction to Pd(0), consider using a pre-formed Pd(0) source or a precatalyst that readily generates the active species.
Pre-form the Active Catalyst: In a separate vessel, stir the palladium source (e.g., Pd₂(dba)₃) and the ligand in the reaction solvent for 15-30 minutes before adding the substrates and base. This ensures the active catalyst is formed before other potential reactions can occur.
Potential Cause 2: Incorrect Base Strength. The pKa of the hydroxylamine is influenced by the nitro group, requiring a carefully chosen base.
Solution:
Increase Base Strength: If you are using a weak base like K₂CO₃ or K₃PO₄, it may not be sufficient to facilitate the deprotonation step. Switch to a stronger base like Cs₂CO₃ or KOt-Bu.
Check Base Quality: Ensure the base is anhydrous, especially KOt-Bu, as moisture can deactivate it and inhibit the reaction.
Potential Cause 3: Suboptimal Temperature. The reaction may be too slow at lower temperatures.
Solution: Increase the reaction temperature. For challenging couplings, temperatures between 80-110 °C are common.[4][6] If using a lower-boiling solvent like THF, consider switching to toluene or dioxane to allow for higher temperatures.
Potential Cause 4: Poor Quality Reagents.
Solution: Ensure your aryl halide/triflate is pure. Use fresh, anhydrous solvents, as water can hydrolyze the catalyst and intermediates. Degas the solvent to remove oxygen, which can oxidize the Pd(0) catalyst.
Problem 2: Formation of Significant Side Products
Identifying the structure of byproducts is key to diagnosing the problem.
Potential Cause 1: Reduction of the Nitro Group. Palladium catalysts, especially under a hydrogen atmosphere (which can be inadvertently generated from side reactions), can reduce nitro groups to amines.
Solution:
Rigorous Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) to minimize sources of hydrogen.
Avoid Hydrogen Sources: Do not use alcohols as solvents if possible, as they can sometimes act as hydrogen donors at high temperatures with certain catalysts.
Modify Catalyst: Some ligands are more prone to promoting reductive pathways. If nitro group reduction is a persistent issue, screen different ligands.
Potential Cause 2: Hydrodehalogenation of the Aryl Halide. This side product (where the halide on your coupling partner is replaced by a hydrogen) indicates that β-hydride elimination is competing with reductive elimination.[1]
Solution:
Use a Bulky Ligand: This is the most effective solution. Bulky ligands, such as the Buchwald-type biaryl phosphines, create a sterically crowded environment around the palladium center that favors C-N reductive elimination over β-hydride elimination.[2]
Stronger Base: Using a stronger base like KOt-Bu can accelerate the deprotonation and subsequent reductive elimination, outcompeting the β-hydride elimination pathway.
Potential Cause 3: Homocoupling of the Aryl Halide. Formation of biaryl products from your electrophile.
Solution: This often points to issues with the generation or stability of the Pd(0) species. Ensure rigorous degassing of solvents and consider using a Pd(0) source like Pd₂(dba)₃. Also, ensure proper stoichiometry; an excess of the aryl halide can sometimes favor this pathway.
Data Presentation: Recommended Catalyst Systems
The following table summarizes starting points for catalyst system optimization for challenging N-arylation reactions, applicable to O-(2-Methyl-4-nitrophenyl)hydroxylamine.
Palladium Source
Ligand
Base
Solvent
Temperature (°C)
Key Features & Citation
Pd(OAc)₂ or Pd₂(dba)₃
BippyPhos
Cs₂CO₃
Toluene
80-100
Highly effective for hydroxylamine couplings.[5][6]
Pd(OAc)₂
XPhos or SPhos
KOt-Bu
Dioxane
100-110
Excellent for sterically hindered and electron-poor amines.[7]
Classic bidentate ligand, can be effective in some cases.[4]
Experimental Protocols
Protocol 1: General Procedure for Catalyst System Screening
This protocol provides a framework for efficiently screening different catalyst/ligand combinations.
Array Preparation: In an array of oven-dried vials inside a glovebox, add the appropriate palladium source (e.g., 2 mol% Pd(OAc)₂) and ligand (e.g., 4 mol% of various ligands).
Reagent Addition: To each vial, add O-(2-Methyl-4-nitrophenyl)hydroxylamine (1.0 equiv), the aryl halide coupling partner (1.2 equiv), and the base (2.0 equiv, e.g., Cs₂CO₃).
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 0.2 M concentration) to each vial.
Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).
Monitoring: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.
Optimization: Once the best ligand is identified, further optimization of base, solvent, and temperature can be performed.
Visualizations
Catalytic Cycle and Troubleshooting Logic
The following diagrams illustrate the key steps in the Buchwald-Hartwig catalytic cycle and a flowchart for troubleshooting common issues.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting common coupling issues.
References
Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Letters, 11(1), 233–236. [Link]
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Retrieved from [Link]
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of the solvent for the coupling reaction. Retrieved from [Link]
Sunthetics. (n.d.). Revolutionizing Solvent-Base Selection with Parametrized Optimization. Retrieved from [Link]
Michael, F. E., & Shaffer, C. L. (2019). Pd-Catalyzed Alkene Diamination Reactions with O-Benzoylhydroxylamine Electrophiles. ACS Catalysis, 9(11), 10459-10465. [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2017). Effect of the ortho-hydroxy group of salicylaldehyde in the A3 coupling reaction: A metal-catalyst-free synthesis of propargylamine. Retrieved from [Link]
Wiley-VCH. (n.d.). 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents.
Han, L., Liu, T., et al. (2022). Palladium-Catalyzed Alkenyl C–H Activation/Diamination toward Tetrahydrocarbazole and Analogs Using Hydroxylamines as Single-Nitrogen Sources. Organic Letters, 25(1), 13-18. [Link]
Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
O-(2-Methyl-4-nitrophenyl)hydroxylamine: Comprehensive HPLC Method Validation and Purity Comparison Guide
As a critical intermediate in the synthesis of complex pharmaceuticals and agrochemicals, O-(2-Methyl-4-nitrophenyl)hydroxylamine (CAS 94832-63-0) presents unique analytical challenges. The molecule contains both a react...
Author: BenchChem Technical Support Team. Date: April 2026
As a critical intermediate in the synthesis of complex pharmaceuticals and agrochemicals, O-(2-Methyl-4-nitrophenyl)hydroxylamine (CAS 94832-63-0) presents unique analytical challenges. The molecule contains both a reactive hydroxylamine moiety and an electron-withdrawing nitroaromatic ring. Because nitroaromatic compounds and hydroxylamine derivatives are frequently flagged as potential mutagenic impurities (PMIs) in drug development, establishing a highly accurate, robust, and reproducible purity assay is non-negotiable.
This guide provides an objective comparison of analytical methods for this compound and details a self-validating, ICH Q2(R2)-compliant High-Performance Liquid Chromatography (HPLC) protocol designed for rigorous purity checks.
The Analytical Challenge & Causality of Method Selection
When analyzing hydroxylamines, analytical scientists traditionally rely on pre-column derivatization (e.g., reacting the analyte with benzaldehyde to form a stable benzaldoxime) because aliphatic hydroxylamines lack a distinct UV chromophore [2]. Furthermore, direct analysis via Gas Chromatography-Mass Spectrometry (GC-MS) is notoriously unreliable for these compounds; the relatively weak N–O bond is highly susceptible to thermal degradation in the hot GC injection port, leading to ghost peaks and artificially low purity readings.
However, O-(2-Methyl-4-nitrophenyl)hydroxylamine is structurally distinct. The presence of the nitroaromatic ring provides a strong
π→π∗
transition, yielding excellent UV absorbance at ~254 nm. This intrinsic chromophore eliminates the need for cumbersome derivatization, allowing for direct, highly sensitive HPLC-UV analysis [3].
Comparative Decision Matrix
Fig 1: Decision matrix comparing analytical techniques for O-(2-Methyl-4-nitrophenyl)hydroxylamine.
Table 1: Performance Comparison of Alternative Analytical Methods
Analytical Method
Sample Prep Complexity
Sensitivity (LOD)
Thermal Stability Risk
Verdict
Direct HPLC-UV
Low (Direct Dilution)
~0.05 µg/mL
None (Ambient/30°C)
Preferred
GC-MS
Low
~0.10 µg/mL
High (N-O bond cleavage)
Avoid
Derivatization HPLC
High (Heating required)
~0.01 µg/mL
None
Redundant
A Self-Validating HPLC-UV Protocol
To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . This means the protocol contains internal logic gates (System Suitability Tests and bracketing standards) that automatically invalidate the run if chromatographic integrity is compromised, ensuring compliance with ICH Q2(R2) guidelines [1].
Causality Behind Chromatographic Conditions
Column: A high-purity C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) is selected to provide hydrophobic retention of the aromatic ring.
Mobile Phase: 0.1% Formic Acid in Water (A) and Acetonitrile (B). Why acidic? The acidic pH (~2.7) suppresses the ionization of residual silanols on the stationary phase. This prevents secondary ionic interactions with the amine lone pair, which would otherwise cause severe peak tailing [4].
Wavelength: 254 nm targets the nitroaromatic chromophore, maximizing the signal-to-noise ratio while avoiding the baseline drift associated with low-wavelength end-absorption.
Step-by-Step Methodology
Step 1: Solution Preparation
Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.
Standard Stock Solution: Accurately weigh 10.0 mg of O-(2-Methyl-4-nitrophenyl)hydroxylamine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).
Working Standards: Dilute the stock solution to create a 5-point calibration curve ranging from 1.0 µg/mL to 50.0 µg/mL.
Step 2: System Suitability Testing (SST) - The First Logic Gate
Inject the 10.0 µg/mL standard solution six consecutive times.
Acceptance Criteria:
Relative Standard Deviation (RSD) of peak area
≤
2.0%.
USP Tailing Factor
≤
1.5.
Theoretical Plates (N)
≥
5000.
Causality: If the tailing factor exceeds 1.5, it indicates column degradation or mobile phase buffering failure. The system must be halted and the column flushed.
Step 3: Bracketing Calibration & Sample Analysis
Inject the blank (diluent) to confirm no baseline interference.
Inject the calibration standards from lowest to highest concentration to establish linearity (
R2≥0.999
).
Inject sample solutions in duplicate.
Self-Validation Check: Inject a mid-level standard (e.g., 10.0 µg/mL) at the end of the sequence. The calculated recovery must be 98.0% – 102.0% of the initial theoretical value to prove system stability over the run time.
Method Validation Data (ICH Q2(R2) Framework)
The validation of this method was executed strictly according to the updated ICH Q2(R2) guidelines, which emphasize robustness and lifecycle management of analytical procedures[1].
Fig 2: Lifecycle of the HPLC method validation workflow for nitroaromatic hydroxylamines.
Table 2: Quantitative Validation Parameters
Validation Parameter
ICH Q2(R2) Requirement
Experimental Result
Status
Linearity Range
Reportable range defined
1.0 – 50.0 µg/mL (
R2=0.9998
)
Pass
Limit of Detection (LOD)
S/N
≥
3
0.05 µg/mL
Pass
Limit of Quantitation (LOQ)
S/N
≥
10, RSD
≤
10%
0.15 µg/mL
Pass
Accuracy (Recovery)
Evaluated across range
99.2% – 101.4% (at 50%, 100%, 150%)
Pass
Method Precision
RSD
≤
2.0% (n=6)
0.85%
Pass
Robustness
Flow rate (
±
0.1 mL/min)
No significant change in RT or Area
Pass
Conclusion
For the purity check of O-(2-Methyl-4-nitrophenyl)hydroxylamine, direct HPLC-UV is unequivocally the superior analytical technique. By leveraging the molecule's inherent nitroaromatic chromophore, analysts can bypass the complex, error-prone derivatization steps typically required for hydroxylamines [2]. Furthermore, avoiding GC-MS eliminates the risk of thermal degradation artifacts.
By implementing the self-validating protocol outlined above, laboratories can ensure absolute compliance with ICH Q2(R2) standards, guaranteeing that the analytical data generated is both scientifically sound and regulatory-ready.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. ICH Quality Guidelines. Available at:[Link]
High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]
Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research. Available at:[Link]
Comparative
Decoding the Signature Fragmentation of O-(2-Methyl-4-nitrophenyl)hydroxylamine: A Mass Spectrometric and Analytical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel compounds is paramount. O-(2-Methyl-4-nitr...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel compounds is paramount. O-(2-Methyl-4-nitrophenyl)hydroxylamine, a substituted nitroaromatic hydroxylamine, presents a unique analytical challenge. This guide, designed for the discerning researcher, provides an in-depth exploration of its mass spectrometric fragmentation behavior. Drawing upon established principles of mass spectrometry and comparative data from related structures, we will predict and rationalize its fragmentation pattern. Furthermore, this guide will objectively compare mass spectrometry with alternative analytical techniques, offering a comprehensive toolkit for its characterization.
The "Ortho Effect" and Nitroaromatic Fragmentation: A Mechanistic Prelude
The mass spectral fragmentation of nitroaromatic compounds is a well-documented field, with fragmentation pathways significantly influenced by the position of the nitro group and adjacent substituents.[1] Common fragmentation pathways include the loss of the nitro group (NO₂), a neutral oxygen atom (O), or nitric oxide (NO).[1] A pivotal phenomenon in the fragmentation of ortho-substituted nitroaromatics is the "ortho effect," which involves intramolecular interactions that lead to characteristic fragmentation patterns, such as the loss of a hydroxyl radical (•OH).[1][2] This effect is a key diagnostic tool for identifying ortho-substituted nitroaromatic compounds.
Proposed Mass Spectrometric Fragmentation Pattern of O-(2-Methyl-4-nitrophenyl)hydroxylamine
Key Predicted Fragmentation Pathways:
Molecular Ion (M+•): The initial ionization will form the molecular ion.
Loss of Hydroxyl Radical (•OH) via the Ortho Effect: The primary and most diagnostic fragmentation is anticipated to be the loss of a hydroxyl radical (•OH) from the molecular ion. This occurs through an intramolecular hydrogen abstraction from the ortho-methyl group by the nitro group, followed by the elimination of •OH.
Loss of Nitric Oxide (NO): Subsequent fragmentation of the [M-OH]+ ion is likely to involve the loss of a nitric oxide (NO) radical.
Loss of Carbon Monoxide (CO): Further fragmentation of the resulting ion may proceed through the loss of carbon monoxide (CO).
Alternative Pathways: Other less prominent fragmentation pathways could include the direct loss of the nitro group (NO₂) or the hydroxylamine moiety (•ONH₂).
The proposed fragmentation pathway is visualized in the following diagram:
Caption: Proposed EI mass spectrometry fragmentation pathway of O-(2-Methyl-4-nitrophenyl)hydroxylamine.
Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a multi-faceted analytical approach is often necessary for comprehensive characterization and quantification. Below is a comparison of mass spectrometry with other viable analytical techniques for O-(2-Methyl-4-nitrophenyl)hydroxylamine.
Analytical Technique
Principle
Advantages
Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation by volatility and partitioning, followed by mass analysis.
High separation efficiency, provides structural information from fragmentation patterns.
Derivatization may be required to improve volatility and thermal stability of the hydroxylamine.[3]
High-Performance Liquid Chromatography (HPLC) with UV Detection
Separation based on polarity and interaction with a stationary phase.
Suitable for polar and non-volatile compounds, widely available.
May lack the specificity of MS detection, requires a chromophore for UV detection.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
HPLC separation coupled with two stages of mass analysis.
High sensitivity and selectivity, suitable for complex matrices.[5]
Higher initial instrument cost and complexity.
Spectrophotometry
Measurement of light absorption by the analyte.
Simple, rapid, and cost-effective.
Lower specificity, susceptible to interference from other absorbing species in the sample matrix.[6][7]
Experimental Protocols
To facilitate your research, we provide a generalized protocol for the analysis of O-(2-Methyl-4-nitrophenyl)hydroxylamine using GC-MS.
Sample Preparation and Derivatization for GC-MS Analysis
Objective: To improve the volatility and thermal stability of the analyte for GC-MS analysis.
Accurately weigh approximately 1 mg of the O-(2-Methyl-4-nitrophenyl)hydroxylamine sample into a clean, dry GC vial.
Add 100 µL of anhydrous pyridine to dissolve the sample.
Add 100 µL of BSTFA to the vial.
Cap the vial tightly and heat at 60-70 °C for 30 minutes to facilitate the derivatization reaction.
Allow the vial to cool to room temperature before injection into the GC-MS system.
GC-MS Instrumental Conditions
Objective: To achieve optimal separation and detection of the derivatized analyte.
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
GC Conditions:
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
Inlet Temperature: 250 °C
Injection Mode: Splitless
Carrier Gas: Helium at a constant flow rate.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Final hold: 5 minutes at 280 °C.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C
Quadrupole Temperature: 150 °C
Scan Range: m/z 40-500
The following diagram illustrates the general workflow for GC-MS analysis:
Caption: General workflow for the GC-MS analysis of O-(2-Methyl-4-nitrophenyl)hydroxylamine.
Conclusion
The structural elucidation of O-(2-Methyl-4-nitrophenyl)hydroxylamine is critically dependent on understanding its mass spectrometric behavior. By leveraging established fragmentation principles, particularly the "ortho effect" common to substituted nitroaromatics, a predictive fragmentation pattern can be proposed. This guide provides a foundational understanding of this pattern and offers a comparative framework of alternative analytical methodologies. The provided experimental protocols serve as a starting point for developing robust and reliable analytical methods for the characterization and quantification of this and structurally related compounds, empowering researchers in their scientific endeavors.
References
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionis
Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.
Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones.
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionis
Analytical methods for 1,3-DNB and 1,3,5-TNB.
Spectrophotometric determination of hydroxylamine and its derivatives in drug formul
Common fragment
Spectrophotometric Determination of Hydroxylamine and Its Deriv
Mass Spectrometry: Fragment
Synthesis and some properties of O-acyl-and O-nitrophenylhydroxylamines.
Mass spectrometry based fragmentation p
Highly Efficient Synthesis of O -(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N -Benzoyliminopyridinium Ylides.
A Comparative Guide to Analytical Methods for the Quantification of O-(3,4-dichlorophenyl)hydroxylamine.
A Comparative Guide to Electrophilic Amination Reagents: O-(2-Methyl-4-nitrophenyl)hydroxylamine vs. Hydroxylamine-O-sulfonic acid
In the landscape of synthetic chemistry, the strategic installation of an amino group (—NH₂) is a fundamental transformation, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and functional...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of synthetic chemistry, the strategic installation of an amino group (—NH₂) is a fundamental transformation, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. Electrophilic amination, wherein a carbon or heteroatom nucleophile attacks an electrophilic nitrogen source, stands as a powerful and direct method for forging these critical C-N or heteroatom-N bonds.[1] The choice of the aminating agent is paramount, directly influencing reaction efficiency, substrate compatibility, and operational safety.
This guide provides a detailed, data-supported comparison between two prominent classes of electrophilic aminating agents: the organic-soluble O-aryl hydroxylamine derivative, O-(2-Methyl-4-nitrophenyl)hydroxylamine , and the versatile inorganic reagent, Hydroxylamine-O-sulfonic acid (HOSA) . Our objective is to furnish researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal reagent for their specific synthetic challenges.
Physicochemical and Structural Overview
The fundamental properties of a reagent dictate its handling, solubility, and stability. O-(2-Methyl-4-nitrophenyl)hydroxylamine and HOSA exhibit stark contrasts in their physical characteristics, which has significant implications for reaction setup and solvent choice.
Soluble in organic solvents like dioxane, DMF, and CH₂Cl₂.[5]
Soluble in water; limited solubility in organic solvents.[3]
Structure
A hydroxylamine derivative with an electron-withdrawing nitrophenyl group attached to the oxygen, enhancing its leaving group ability.
Exists as a zwitterion (+H₃NOSO₃⁻) in the solid state.[4]
Stability
Can be energetic, particularly dinitro-substituted analogues.[5] Requires careful handling.
Should be stored at low temperatures (0-8 °C) to prevent decomposition.[2][3] Corrosive.[6]
The key structural difference lies in the leaving group. For O-(2-Methyl-4-nitrophenyl)hydroxylamine, the leaving group is the corresponding phenoxide, stabilized by the electron-withdrawing nitro group. For HOSA, the leaving group is the hydrogen sulfate anion (HSO₄⁻), a very stable conjugate base.
Synthesis and Commercial Availability
Both reagents are accessible through established synthetic routes and are commercially available, though their preparation methodologies differ significantly.
O-(2-Methyl-4-nitrophenyl)hydroxylamine: Its synthesis typically involves a two-step process. The first step is a nucleophilic aromatic substitution reaction where an N-protected hydroxylamine, such as N-Boc-hydroxylamine, displaces a halide (e.g., fluoride) from an activated aromatic ring (e.g., 1-fluoro-2-methyl-4-nitrobenzene). The subsequent step involves the cleavage of the protecting group (e.g., Boc) under acidic conditions to yield the final product.[5]
Hydroxylamine-O-sulfonic acid (HOSA): HOSA is prepared on both laboratory and industrial scales by the sulfonation of hydroxylamine.[3] A common laboratory preparation involves treating finely powdered hydroxylamine sulfate with chlorosulfonic acid or fuming sulfuric acid (oleum).[3][7] The product is then typically precipitated using a non-polar solvent like diethyl ether.[4][7]
Reactivity and Mechanism in Electrophilic Amination
The core function of these reagents is to act as an "NH₂⁺" synthon. The general mechanism involves the nucleophilic attack on the electrophilic nitrogen atom, leading to the displacement of the leaving group.
Caption: Workflow for N-Amination of Pyridine with HOSA.
Methodology:
Setup: A round-bottom flask is equipped with a magnetic stirrer and placed in an ice-water bath.
Reagents: Pyridine (1.0 eq) is dissolved in water.
Addition: Hydroxylamine-O-sulfonic acid (HOSA) (1.1 eq) is added portion-wise to the stirred solution, maintaining the internal temperature below 10 °C.
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2-4 hours. Reaction progress can be monitored by TLC or LC-MS.
Workup & Isolation: The reaction mixture is cooled, and the product is typically isolated by precipitation with a suitable organic solvent (e.g., acetone) or by concentration and recrystallization. The resulting 1-aminopyridinium salt is filtered, washed, and dried.
Causality: The use of water as a solvent is possible due to HOSA's high water solubility. [3]Portion-wise addition at low temperature is a critical safety and control measure to manage the exothermic nature of the reaction.
Protocol 2: N-Amination of an Imide using O-(2-Methyl-4-nitrophenyl)hydroxylamine
This protocol is adapted from procedures for the amination of quinazoline-2,4-diones.
[5]
Methodology:
Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
Reagents: The imide substrate (e.g., a substituted quinazoline-2,4-dione) (1.0 eq) is dissolved in an anhydrous aprotic solvent system (e.g., 1:1 dioxane/DMF).
Base Addition: Potassium carbonate (K₂CO₃) (1.5 eq), previously dried, is added to the solution.
Reagent Addition: O-(2-Methyl-4-nitrophenyl)hydroxylamine (1.1 eq) is added as a solid.
Reaction: The mixture is heated to 50-60 °C and stirred under a nitrogen atmosphere for 2-4 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
Workup & Isolation: The reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine to remove DMF and inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality: Anhydrous, aprotic solvents are required to prevent quenching of the deprotonated imide and decomposition of the aminating agent. [5]The use of K₂CO₃ provides a sufficiently basic environment to deprotonate the imide nucleophile without causing significant degradation of the hydroxylamine reagent.
[5]
Safety, Handling, and Storage
A critical aspect of reagent selection is a thorough understanding of the associated hazards. Both reagents require careful handling but present different primary risks.
Hazard Category
O-(2-Methyl-4-nitrophenyl)hydroxylamine
Hydroxylamine-O-sulfonic acid (HOSA)
GHS Pictograms
⚠️ (Harmful/Irritant), potential for other hazards based on substitution pattern.
Harmful if swallowed. Causes skin and serious eye irritation. [8]Nitro-aromatic compounds can be energetic and may decompose explosively under heat, shock, or friction. [5]
Harmful if swallowed. [2]Causes severe skin burns and eye damage. [6]Very toxic to aquatic life. [9][10]
Handling
Wear appropriate PPE (gloves, safety glasses, lab coat). Handle in a well-ventilated fume hood. Avoid creating dust. Keep away from heat and sources of ignition. [8]
Wear appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield. [6]Use in a fume hood. Avoid contact with skin and eyes. [10]
Storage
Store in a cool, dry place away from incompatible materials. Some related compounds require storage at low temperatures. [8]
Store in a tightly sealed container in a cool (2-8 °C), dry place. [2]It is hygroscopic and decomposes over time at room temperature. [3][4]
Trustworthiness: The safety protocols described are based on globally recognized GHS classifications and information from Safety Data Sheets (SDS). [2][6][8][9][10]It is mandatory to consult the most current SDS for each specific reagent before use.
Conclusion and Recommendations
Both O-(2-Methyl-4-nitrophenyl)hydroxylamine and Hydroxylamine-O-sulfonic acid are valuable reagents for electrophilic amination, each with a distinct profile of strengths and applications.
Choose Hydroxylamine-O-sulfonic acid (HOSA) when:
A broad range of nucleophiles (N, S, P, C) needs to be aminated.
The reaction can be performed in aqueous or protic media.
Cost-effectiveness and large-scale applicability are important factors.
The goal is to convert aldehydes to nitriles or ketones to oximes/lactams.
[3]
Choose O-(2-Methyl-4-nitrophenyl)hydroxylamine when:
The substrate is an amide, imide, or a specific heterocycle that requires amination in an aprotic organic solvent.
[5]* Fine-tuning of reactivity is desired; other substituted O-aryl hydroxylamines can be surveyed for optimal performance.
[5][11]* Solubility in organic solvents is a primary requirement for the reaction system.
Ultimately, the decision rests on a careful analysis of the substrate's properties, the desired reaction conditions, and the required safety infrastructure. This guide serves as a foundational tool to empower chemists to make informed, data-driven decisions in their pursuit of novel molecular architectures.
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